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  • Product: Ethanone, 1-(2-pyridinyl)-, hydrobromide
  • CAS: 113738-31-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Characterization of 2-Acetylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the characterization of 2-acetylpyridine hydrobromide,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of 2-acetylpyridine hydrobromide, a pyridinium salt with significant potential in pharmaceutical development and chemical synthesis. As a key intermediate, a thorough understanding of its physicochemical properties and spectral profile is paramount for its effective application and quality control. This document moves beyond a simple listing of data points, offering insights into the rationale behind the characterization methods and the interpretation of the resulting data.

Introduction: The Significance of 2-Acetylpyridine and its Hydrobromide Salt

2-Acetylpyridine is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its pyridine ring is a common motif in numerous approved drugs, valued for its ability to influence pharmacological activity.[1][2] The conversion of 2-acetylpyridine to its hydrobromide salt enhances its utility in certain synthetic applications by improving its handling characteristics and modifying its reactivity. The salt form can be particularly advantageous in reactions where a mildly acidic catalyst is required or when the starting material needs to be solubilized in more polar solvent systems.

This guide will delve into the essential analytical techniques required to confirm the identity and purity of 2-acetylpyridine hydrobromide, providing both theoretical background and practical, step-by-step protocols.

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of the physicochemical properties of 2-acetylpyridine hydrobromide is fundamental for its use in research and development. These properties dictate its solubility, stability, and handling requirements.

Table 1: Physicochemical Properties of 2-Acetylpyridine and Related Compounds

Property2-Acetylpyridine2-Acetylpyridine Hydrobromide (Predicted/Inferred)Pyridinium Chloride
Molecular Formula C₇H₇NO[3]C₇H₈BrNOC₅H₆ClN[4]
Molecular Weight 121.14 g/mol [3]202.05 g/mol 115.56 g/mol [4]
Appearance Colorless to pale yellow liquid[5][6]White to off-white crystalline solidWhite to tan crystalline solid[4]
Melting Point 8-10 °C[5]Not available (expected to be significantly higher than the free base)145–147 °C
Boiling Point 188-189 °C[5]Decomposes upon heating222–224 °C
Solubility Soluble in water (18.2 g/100g @ 25°C), ether, and acids.[3][5]Expected to be highly soluble in water and polar organic solvents like ethanol.Highly soluble in water (85 g/100 mL) and ethanol.[4]
Hygroscopicity Not specifiedExpected to be hygroscopicHygroscopic[4]

The conversion of the liquid 2-acetylpyridine into a solid hydrobromide salt is a key physical change that facilitates easier handling, weighing, and storage. The expected high solubility in polar solvents is a direct consequence of its ionic nature.

Synthesis of 2-Acetylpyridine Hydrobromide: A Straightforward Acid-Base Reaction

The synthesis of 2-acetylpyridine hydrobromide is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a base, readily accepting a proton from hydrobromic acid.

G cluster_0 Synthesis of 2-Acetylpyridine Hydrobromide 2-Acetylpyridine 2-Acetylpyridine Reaction 2-Acetylpyridine->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Product 2-Acetylpyridine Hydrobromide (Precipitate) Reaction->Product

Caption: Synthesis of 2-acetylpyridine hydrobromide.

Experimental Protocol: Synthesis of 2-Acetylpyridine Hydrobromide

This protocol is based on the general method for preparing pyridinium halides.

Materials:

  • 2-Acetylpyridine

  • Anhydrous diethyl ether

  • Hydrogen bromide (gas or a solution in a suitable solvent like acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using HBr gas)

  • Drying tube

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of 2-acetylpyridine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube. The use of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with the reaction and the crystallinity of the product.

  • Cool the solution in an ice bath. This is to control the exothermicity of the acid-base reaction.

  • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of hydrobromic acid in a suitable solvent dropwise. The choice of solvent for HBr should be one in which the product, 2-acetylpyridine hydrobromide, is insoluble to facilitate its precipitation.

  • Continue the addition of HBr until no further precipitation is observed. The formation of a white or off-white solid indicates the formation of the hydrobromide salt.

  • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Collect the precipitated 2-acetylpyridine hydrobromide by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities. The use of a cold solvent minimizes the loss of product due to dissolution.

  • Dry the product under vacuum to remove any residual solvent.

Self-Validation: The successful synthesis is validated by the formation of a crystalline solid from a liquid starting material and a significant change in physical properties such as melting point and solubility. Further confirmation is achieved through the analytical techniques described below.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 2-acetylpyridine hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Upon protonation of the pyridine nitrogen, significant changes in the chemical shifts of the aromatic protons and carbons are expected due to the increased electron-withdrawing nature of the positively charged nitrogen atom.

Expected ¹H NMR Spectral Features:

  • Downfield Shift of Pyridine Protons: The protons on the pyridine ring will experience deshielding upon the formation of the pyridinium ion, causing their signals to shift to a higher frequency (downfield) compared to the free base.

  • Methyl Protons: The methyl protons of the acetyl group are also expected to show a slight downfield shift, although to a lesser extent than the aromatic protons.

  • N-H Proton: A broad singlet corresponding to the N-H proton will be present, and its chemical shift will be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Downfield Shift of Pyridine Carbons: Similar to the protons, the carbon atoms of the pyridine ring will be deshielded and their signals will shift downfield.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon in the acetyl group may also be slightly affected by the protonation of the pyridine ring.

G cluster_0 NMR Spectroscopy Workflow A Sample Preparation (Dissolve in a deuterated solvent, e.g., D₂O or DMSO-d₆) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Integration, Coupling Constants) D->E F Structural Confirmation E->F

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of the hydrobromide salt will lead to characteristic changes in the IR spectrum.

Expected IR Spectral Features:

  • N-H Stretching: A broad absorption band is expected in the region of 2500-3000 cm⁻¹, characteristic of the N⁺-H stretching vibration in a pyridinium salt. This broadness is due to hydrogen bonding.

  • C=O Stretching: The carbonyl (C=O) stretching frequency of the acetyl group, typically around 1700 cm⁻¹, may show a slight shift upon salt formation due to changes in the electronic environment.

  • Aromatic C-H and C=C/C=N Vibrations: The bands corresponding to the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the ring C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region) will be present, and their positions may be slightly altered compared to the free base.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For an ionic compound like 2-acetylpyridine hydrobromide, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum:

  • In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the molecular ion of the free base, [C₇H₇NO + H]⁺, at an m/z of 122.1. The hydrobromide salt will dissociate in solution, and the cationic part will be detected.

  • The fragmentation pattern will be characteristic of the 2-acetylpyridine structure.

Chromatographic Analysis: Assessing Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 2-acetylpyridine hydrobromide and for quantifying any impurities.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water containing a small amount of an acid modifier like formic acid or trifluoroacetic acid is typically used. The acid modifier ensures good peak shape for the basic analyte.

Procedure:

  • Prepare a standard solution of 2-acetylpyridine hydrobromide of known concentration in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Prepare the sample solution to be analyzed at a similar concentration.

  • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).

  • Set the UV detector to a wavelength where 2-acetylpyridine has strong absorbance (typically around 260 nm).

  • Inject the standard and sample solutions.

  • The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

G cluster_1 HPLC Purity Analysis Workflow A Mobile Phase Preparation C Instrument Setup (Column, Flow Rate, Detector) A->C B Sample & Standard Preparation D Injection & Data Acquisition B->D C->D E Chromatogram Analysis (Peak Integration) D->E F Purity Calculation E->F

Caption: Workflow for HPLC purity determination.

Safety and Handling

2-Acetylpyridine hydrobromide, as a pyridinium salt, should be handled with appropriate care. It is expected to be an irritant to the skin, eyes, and respiratory system.[4] The hygroscopic nature of the compound requires storage in a tightly sealed container in a dry environment to prevent absorption of moisture. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

The comprehensive characterization of 2-acetylpyridine hydrobromide is essential for its successful application in drug discovery and chemical synthesis. This guide has outlined the key physicochemical properties, a reliable synthetic protocol, and the critical analytical techniques—NMR, IR, MS, and HPLC—required for its identification and purity assessment. By understanding the principles behind these methods and the expected outcomes, researchers can confidently utilize this important chemical intermediate in their work. The provided protocols and workflows serve as a practical starting point for the in-depth analysis of this and similar pyridinium salts.

References

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.).
  • Pyridinium chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyridinium chloride. (n.d.). In Grokipedia.
  • CAS 628-13-7: Pyridinium chloride. (n.d.). CymitQuimica.
  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciELO.
  • 2-Acetylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Comparative study of different synthetic routes to 2-Acetylpyridine. (n.d.). Benchchem.
  • 2-Acetylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-acetyl pyridine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2-acetyl-pyridine. (2024, April 9). ChemBK. Retrieved from [Link]

  • Preparation method of 2-acetylpyridine. (n.d.). Google Patents.
  • Synthesis of 2-Acetyl Pyridine Derivatives. (n.d.). Scribd. Retrieved from [Link]

  • 4-ACETYLPYRIDINE OXIME. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Week 1 Flowchart Creation Guide. (n.d.). Atlas. Retrieved from [Link]

  • 2-acetyl pyridine, 1122-62-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • A kind of preparation method of 2- acetylpyridine. (n.d.). Google Patents.
  • In the reaction of 0.50 millimoles of 2-acetylpyridine... (n.d.). Study.com. Retrieved from [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE... (n.d.). Chemistry Journal of Moldova. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Dove Press. Retrieved from [Link]

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Exploratory

Physicochemical Properties and Synthetic Utility of 2-Acetylpyridine Hydrobromide Derivatives in Drug Development

Executive Summary In pharmaceutical literature and early-stage drug discovery, the nomenclature surrounding "2-acetylpyridine hydrobromide" requires precise clarification. While it can technically refer to the simple pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical literature and early-stage drug discovery, the nomenclature surrounding "2-acetylpyridine hydrobromide" requires precise clarification. While it can technically refer to the simple protonated hydrobromide salt of 2-acetylpyridine[1], in the context of synthetic chemistry and active pharmaceutical intermediate (API) development, it is overwhelmingly used as a vernacular shorthand for its α-brominated derivative: 2-(bromoacetyl)pyridine hydrobromide (CAS: 17570-98-8)[2][3].

Because the α-bromoketone is the actual bifunctional electrophile used to construct complex pharmacological heterocycles, this technical guide focuses on the physicochemical properties, stabilization mechanisms, and self-validating synthetic workflows of the brominated hydrobromide salt.

Core Physicochemical Properties

Understanding the physical parameters of 2-(bromoacetyl)pyridine hydrobromide is critical for maintaining its stability during storage and reaction scaling. The compound is highly sensitive to heat and moisture, necessitating refrigerated storage[2].

PropertyValue
Chemical Name 2-(Bromoacetyl)pyridine hydrobromide
IUPAC Name 2-bromo-1-(2-pyridinyl)ethanone hydrobromide
CAS Number 17570-98-8
Molecular Formula C₇H₆BrNO · HBr
Molecular Weight 280.95 g/mol
InChI Code 1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
Physical State Solid (White to off-white crystalline)
Solubility Soluble in polar protic solvents (EtOH, MeOH); Insoluble in non-polar solvents (diethyl ether).
Incompatibilities Strong oxidizing agents, strong acids/bases, reducing agents

Data compiled from2[2] and 3[3].

Mechanistic Rationale: The Causality of Salt Formation

As an application scientist, it is critical to understand why this reagent is universally synthesized and isolated as a hydrobromide salt rather than a free base.

α-Bromoketones are highly reactive electrophiles and potent alkylating agents. Pyridine rings, conversely, possess a highly nucleophilic nitrogen atom. If 2-(bromoacetyl)pyridine is left as a free base, the nucleophilic pyridine nitrogen of one molecule will rapidly attack the α-bromoketone of another. This intermolecular alkylation (a variant of the Menshutkin reaction) leads to catastrophic self-condensation, resulting in intractable, polymeric pyridinium tars.

The Solution: By conducting the bromination in hydrobromic acid (HBr), the pyridine nitrogen is immediately protonated. This protonation completely deactivates the nitrogen's nucleophilicity, trapping the molecule in a stable, unreactive state. The hydrobromide salt acts as a self-validating protective mechanism, ensuring the reagent remains a stable, free-flowing solid until it is intentionally neutralized with a base (e.g., NaHCO₃) in the presence of a desired reaction partner[2].

Key Synthetic Applications in Drug Development

The bifunctional nature of 2-(bromoacetyl)pyridine hydrobromide makes it a privileged building block for two major classes of pharmacological scaffolds:

  • Imidazo[1,2-a]pyridines : Condensation with 2-aminopyridines (via the Tschitschibabin reaction) yields imidazo[1,2-a]pyridines. This scaffold is the core of blockbuster GABA-A receptor modulators (e.g., zolpidem, alpidem)[2].

  • Thiazoles : Reaction with thiourea or thiosemicarbazones via the Hantzsch synthesis yields 2-amino-4-(2-pyridyl)thiazoles. These motifs are highly valued for their antimicrobial, antitumor, and quorum-sensing inhibition properties, particularly against resistant strains like Pseudomonas aeruginosa[4][5].

Pathways A 2-Acetylpyridine B 2-(Bromoacetyl)pyridine Hydrobromide A->B Br2, HBr/AcOH Halogenation C Imidazo[1,2-a]pyridines (GABA Modulators) B->C 2-Aminopyridine Tschitschibabin D Thiazole Derivatives (Antimicrobial Agents) B->D Thiourea/Thioamides Hantzsch Synthesis

Synthetic pathways of 2-(bromoacetyl)pyridine hydrobromide in drug discovery.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis of 2-(bromoacetyl)pyridine hydrobromide from 2-acetylpyridine. Every step is designed with inherent causality to ensure high yield and purity without the need for column chromatography[3][4].

Step-by-Step Methodology

Step 1: Solvent Preparation & Protection Dissolve 2-acetylpyridine (3 g, 24.8 mmol) in a 30% solution of HBr in glacial acetic acid (12 mL)[3]. Causality: Acetic acid is a polar, protic solvent that tolerates bromine. The HBr immediately protonates the pyridine ring, protecting it from self-alkylation once the bromoketone is formed.

Step 2: Controlled Bromination Cool the mixture to 15 °C using an ice bath and add bromine (1.52 mL, 9.72 mmol) dropwise[3]. Causality: α-Halogenation is highly exothermic. Slow addition at reduced temperatures prevents over-bromination (dibromination) and controls the reaction kinetics.

Step 3: Thermal Cycling Warm the reaction mixture to 40 °C and stir for 1 hour. Subsequently, heat the mixture to 75 °C for 1 hour, then cool back to 40 °C and stir for an additional 1 hour[3]. Causality: This specific thermal profile drives the substitution reaction to thermodynamic completion while ensuring the resulting hydrobromide salt crystallizes uniformly as the solution cools.

Step 4: Isolation via Selective Solubility Filter the precipitated solid and wash extensively (three times) with dry diethyl ether[4]. Causality: Diethyl ether effectively dissolves and removes residual acetic acid and unreacted bromine. Because the highly polar hydrobromide salt is entirely insoluble in non-polar ether, this washing step acts as a self-validating purification method, guaranteeing high purity.

Step 5: Drying Dry the resulting white crystals under vacuum to yield the final product (typical yield ~90.3%)[4].

Workflow S1 1. Dissolve 2-Acetylpyridine in 30% HBr/AcOH S2 2. Dropwise Addition of Br2 at 15 °C S1->S2 S3 3. Thermal Cycling (40 °C -> 75 °C -> Cool to 40 °C) S2->S3 S4 4. Filtration & Washing with Dry Diethyl Ether S3->S4 S5 5. Vacuum Drying (Yield: ~90%) S4->S5

Step-by-step self-validating synthetic workflow for the hydrobromide salt.

Downstream Application Note (Hantzsch Synthesis)

When utilizing this salt in downstream Hantzsch reactions, the choice of solvent dictates the final salt form of the resulting thiazole. Using pure ethanol yields the thiazole as a hydrobromide salt, whereas utilizing an ethanol/water mixture allows the water to act as a mild base, neutralizing the HBr to yield the free base thiazole directly[5].

References

  • [1] Semantic Scholar - 2-formyl and 1-(benzylic)-2-acetyl pyridinium bromides and ring-openings re. Available at: 1

  • [2] EvitaChem - Buy 2-(Bromoacetyl)pyridine hydrobromide (EVT-327196) | 17570-98-8. Available at:2

  • [3] ChemicalBook - 2-(BROMOACETYL)PYRIDINE HYDROBROMIDE | 17570-98-8. Available at:3

  • [4] PMC (NIH) - Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Available at: 4

  • [5] MDPI - Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. Available at: 5

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Foundational

Crystal Structure Analysis of 2-Acetylpyridine Derivatives: A Technical Guide for Drug Development

Executive Summary The rational design of metallodrugs relies heavily on understanding the precise spatial arrangement of atoms within coordination complexes. 2-Acetylpyridine derivatives—particularly thiosemicarbazones,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs relies heavily on understanding the precise spatial arrangement of atoms within coordination complexes. 2-Acetylpyridine derivatives—particularly thiosemicarbazones, hydrazones, and carbazates—have emerged as privileged scaffolds in medicinal inorganic chemistry due to their potent anticancer, antimicrobial, and anti-tuberculosis properties.

As a Senior Application Scientist, I approach the structural elucidation of these compounds not merely as an analytical exercise, but as a predictive tool for pharmacodynamics. The transition of a 2-acetylpyridine ligand from a free state to a metal-coordinated complex fundamentally alters its lipophilicity, redox potential, and geometric conformation. This guide details the causal relationships between synthetic methodologies, crystallographic analysis, and the resulting structure-activity relationships (SAR) critical for drug development.

Mechanistic Rationale: The Coordination Chemistry of 2-Acetylpyridine

The pharmacological efficacy of 2-acetylpyridine derivatives is intrinsically linked to their highly adaptable coordination chemistry. These ligands typically act as tridentate chelators, utilizing an N,N,S or N,N,O donor set (pyridine nitrogen, azomethine nitrogen, and a thiol/carbonyl heteroatom)[1][2].

The causality behind their biological activation lies in tautomerism and deprotonation . In the solid state, free ligands like 2-acetylpyridine-methylcarbazate (Hapmc) often exist in the neutral keto (or thione) form, stabilized by extensive intermolecular hydrogen bonding[2]. However, in solution and upon interaction with a metal center, they readily undergo tautomerization to the enol (or thiol) form. Deprotonation yields an anionic ligand that forms highly stable, rigid chelate rings. This rigidity is paramount: it locks the molecule into a planar or precisely angled conformation that dictates its interaction with biological targets, such as DNA intercalation or enzyme active site inhibition[3].

CoordinationLogic L 2-Acetylpyridine Derivative (Free Ligand) T1 Keto / Thione Form (Neutral) Stabilized by H-bonds L->T1 Solid State T2 Enol / Thiol Form (Anionic) NNS or NNO Tridentate L->T2 Solution + Base/Metal M1 Square Planar (e.g., Pt, Pd) DNA Intercalation T2->M1 d8 Metals (PtII, PdII) M2 Octahedral (e.g., Ni, Zn) Enzyme Inhibition T2->M2 d8/d10 Metals (NiII, ZnII)

Figure 1: Tautomeric shift and metal-directed geometric divergence of 2-acetylpyridine derivatives.

Experimental Protocols: A Self-Validating Crystallization System

To ensure absolute trustworthiness in structural data, the experimental workflow must be treated as a self-validating system where each step confirms the integrity of the previous one.

Ligand Synthesis & Purification

The synthesis of 2-acetylpyridine derivatives requires strict control over reaction conditions to prevent side products.

  • Condensation: React 2-acetylpyridine with the appropriate amine (e.g., thiosemicarbazide or methylcarbazate) in absolute ethanol.

  • Catalytic Optimization: For specific alkylated derivatives, utilize Sodium Hydride (NaH) as a phase-transfer catalyst rather than NaOH. Causality: NaH drives the complete deprotonation of the intermediate while minimizing hydrolytic side reactions, ensuring high-purity yields necessary for pristine crystal growth[4].

  • Validation: Confirm the E-isomer configuration via 1H-NMR before proceeding to complexation[2].

Metal Complexation & Crystallization Strategies

The choice of solvent and metal salt dictates the final supramolecular architecture.

  • Stoichiometry: Mix the ligand and metal salt (e.g., K2PtCl4, NiCl2, or CuBr2) in a 1:1 or 1:2 molar ratio depending on the target geometry.

  • Solvent Selection: Use a binary solvent system (e.g., Methanol/DMF). Causality: DMF acts as an excellent solubilizer for the intermediate complex, while its slow evaporation rate allows for thermodynamic control over crystal nucleation, preventing kinetic trapping of defects[1].

  • Crystallization: Employ the slow evaporation method at ambient temperature in a vibration-free environment.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Crystal Selection: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under polarized light to ensure singularity (absence of twinning).

  • Cryocooling: Mount the crystal on a glass fiber or loop and immediately transfer it to a cold nitrogen stream at 133 K [5]. Causality: Low temperatures drastically reduce the Debye-Waller factors (thermal vibrations), which is critical for accurately resolving the electron density of tautomeric hydrogen atoms and distinguishing between single (C-N) and double (C=N) bonds[2].

  • Data Collection & Refinement: Collect reflections using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[4].

SCXRDWorkflow S1 Ligand Synthesis (NaH Catalyst) S2 Metal Complexation (Thermodynamic Control) S1->S2 S3 Slow Evaporation (Binary Solvent) S2->S3 S4 SCXRD Data Collection (133 K) S3->S4 S5 Structure Solution (SHELXT/SHELXL) S4->S5

Figure 2: Self-validating experimental workflow for the synthesis and crystallographic analysis of metal complexes.

Crystallographic Data & Structural Analytics

The structural parameters extracted from SCXRD directly inform the biological potential of the complexes. Below is a synthesized data presentation of key 2-acetylpyridine derivatives and their crystallographic outcomes.

Ligand DerivativeMetal CenterCoordination GeometryKey Structural FeaturesPrimary Biological Target
2-Acetylpyridine thiosemicarbazone (HAcTsc)Pt(II) / Pd(II)Square PlanarNNS tridentate; planar conformation stabilized by π-π stacking.Gram+ Bacteria, Yeast, Antitumor[3]
2-Acetylpyridine N(4)-cyclohexylthiosemicarbazoneNi(II) / Mn(II)Distorted OctahedralTwo NNS ligands per metal; 1-D chain structure via H-bonding.Lung Cancer (A549)[1]
2-Acetylpyridine-methylcarbazate (Hapmc)Cu(II)Square Pyramid (Dimer)NNO system; dimer formation via bridging halide ions.Breast Cancer (MCF-7)[2]
4N-morpholyl 2-acetylpyridine thiosemicarbazoneAg(I)Tetrameric ClusterAg4S4N4 core; highly light-stable supramolecular assembly.Antimicrobial / Photostable agents[6]
2-Acetylpyridine-(2-amino-benzoylhydrazone)UO2(VI)Pentagonal-BipyramidalTwo axial oxo ligands; equatorial NNO chelation + DMF.Actinide sequestration / Catalysis[7]

Structure-Activity Relationship (SAR) in Drug Development

The ultimate goal of crystal structure analysis in this context is to decode the SAR. The crystallographic data reveals several critical design principles for drug development:

  • Geometry Dictates Mechanism: The square planar geometry of Pt(II) and Pd(II) complexes with 2-acetylpyridine thiosemicarbazones allows the entire molecule to remain flat. This planarity is the exact structural prerequisite for DNA intercalation, explaining their potent, completely lethal effect on Gram-positive bacteria and specific tumor cell lines[3].

  • Lipophilicity and Cellular Uptake: Free ligands often exhibit moderate cytotoxicity. However, upon complexation with metals like Ni(II) or Zn(II), the polar heteroatoms (N, S, O) are sequestered by the metal ion. This reduces the overall polarity of the molecule, increasing its lipophilicity. Enhanced lipophilicity facilitates passive diffusion across the phospholipid bilayer of cancer cells (e.g., A549 lung cancer cells), explaining why the metal complexes consistently exhibit lower IC50 values than their free ligands[1][2].

  • Supramolecular Aggregation: SCXRD reveals that these complexes do not exist in isolation. Intermolecular forces, such as double hydrogen bonds (NH-Cl) and weak Pt-Pt contacts, lead to two-dimensional supramolecular assemblies[3]. In drug formulation, understanding these packing forces is essential for predicting the solubility and bioavailability of the active pharmaceutical ingredient (API).

By rigorously linking the atomic-level structural data obtained via SCXRD to macroscopic biological assays, researchers can rationally tune the electronic and steric properties of 2-acetylpyridine derivatives to develop next-generation metallotherapeutics.

References

  • Synthesis, crystal structures and biological activities of 2-acetylpyridine N(4)-cyclohexylthiosemicarbazone and its manganese(II) and nickel(II) complexes.
  • Platinum(II) complexes with 2-acetyl pyridine thiosemicarbazone. Synthesis, crystal structure, spectral properties, antimicrobial and antitumour activity. PubMed.
  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine deriv
  • Synthesis, reaction and structure of a highly light-stable silver(i) cluster with an Ag4S4N4 core having a tridentate 4N-morpholyl 2-acetylpyridine thiosemicarbazone ligand. Dalton Transactions (RSC Publishing).
  • The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O.
  • Synthesis, Crystal Design and Anticancer Potential of Novel Cu(II), Ni(II), and Pd(II)
  • Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex.

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Acetylpyridine from 2-Bromopyridine via Grignard Reagent

Abstract 2-Acetylpyridine is a pivotal building block in the pharmaceutical and flavor industries.[1][2] Its synthesis via the Grignard reaction, specifically from 2-bromopyridine, represents a classic and effective meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Acetylpyridine is a pivotal building block in the pharmaceutical and flavor industries.[1][2] Its synthesis via the Grignard reaction, specifically from 2-bromopyridine, represents a classic and effective method for carbon-carbon bond formation.[2] This guide provides an in-depth exploration of this synthesis, delineating the underlying mechanistic principles, a detailed experimental protocol, and critical considerations for process optimization and safety. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource, blending theoretical knowledge with practical, field-tested insights to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of 2-Acetylpyridine

2-Acetylpyridine serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules. The pyridine moiety within its structure is a key pharmacophore and a versatile ligand in coordination chemistry, while the acetyl group provides a reactive handle for further molecular elaboration.[3] The Grignard-based synthesis from 2-bromopyridine is a preferred route due to its reliability and the ready availability of the starting materials.[1][2] This guide will dissect this transformation, providing the user with a comprehensive understanding of the reaction's nuances.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 2-acetylpyridine from 2-bromopyridine via a Grignard reagent is a two-stage process: the formation of the Grignard reagent, followed by its reaction with an appropriate acetylating agent.

Formation of 2-Pyridylmagnesium Bromide

The initial and most critical step is the formation of the 2-pyridylmagnesium bromide. This involves the reaction of 2-bromopyridine with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][4] The reaction proceeds via a single electron transfer (SET) mechanism from the magnesium to the 2-bromopyridine.[5][6]

G 2-Bromopyridine 2-Bromopyridine Radical_Anion [2-Bromopyridine]•- 2-Bromopyridine->Radical_Anion + e- (from Mg) Mg Mg SET1 Single Electron Transfer (SET) MgBr_plus MgBr+ Mg->MgBr_plus + Br- Pyridyl_Radical 2-Pyridyl Radical (Py•) Radical_Anion->Pyridyl_Radical - Br- SET2 Single Electron Transfer (SET) Grignard_Reagent 2-Pyridylmagnesium Bromide (PyMgBr) Pyridyl_Radical->Grignard_Reagent + MgBr+

The success of this step is contingent upon maintaining strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[7][8]

Acylation of the Grignard Reagent

The newly formed 2-pyridylmagnesium bromide is a potent nucleophile.[9] The subsequent step involves its reaction with an acetylating agent to form the desired ketone. While acetyl chloride is a common choice, its high reactivity can lead to the formation of a tertiary alcohol byproduct through a second addition of the Grignard reagent to the initially formed ketone.[1][10]

A more controlled and often higher-yielding approach involves the use of a less reactive acetylating agent, such as N,N-dimethylacetamide (DMAc).[11][12] The reaction with DMAc proceeds through a stable tetrahedral intermediate, which is then hydrolyzed during the workup to yield 2-acetylpyridine.[13] This method effectively prevents the over-addition side reaction.[10]

G Grignard_Reagent 2-Pyridylmagnesium Bromide (PyMgBr) Nucleophilic_Attack Nucleophilic Attack Grignard_Reagent->Nucleophilic_Attack DMAc N,N-Dimethylacetamide (CH3CON(CH3)2) DMAc->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Workup Aqueous Workup (e.g., NH4Cl) Tetrahedral_Intermediate->Workup Product 2-Acetylpyridine Workup->Product Byproduct Dimethylamine (HN(CH3)2) Workup->Byproduct

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 2-acetylpyridine from 2-bromopyridine, employing N,N-dimethylacetamide as the acetylating agent for enhanced selectivity.

Safety First: Grignard reagents are highly reactive, and the reaction is exothermic.[14][15] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[14][16]

Materials and Reagents
Reagent/MaterialQuantityMolar Eq.Notes
Magnesium Turnings1.2 eq1.2
Iodine1 small crystalCatalyticActivator
2-Bromopyridine1.0 eq1.0
Anhydrous Tetrahydrofuran (THF)Sufficient volume-Solvent
N,N-Dimethylacetamide (DMAc)1.1 eq1.1Acetylating Agent
Saturated Aqueous NH4ClAs needed-Quenching Agent
Dichloromethane (CH2Cl2)As needed-Extraction Solvent
Anhydrous Sodium Sulfate (Na2SO4)As needed-Drying Agent
Procedure

Part A: Formation of 2-Pyridylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried under a stream of inert gas (nitrogen or argon), equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.[3]

  • Magnesium Activation: To the flask, add the magnesium turnings and a small crystal of iodine.[1][3] The iodine helps to activate the surface of the magnesium.

  • Initiation: Prepare a solution of 2-bromopyridine in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when bubbling and a gentle exotherm are observed. Gentle heating may be required to start the reaction.[3]

  • Grignard Formation: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Acylation and Workup

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Acylation: Slowly add N,N-dimethylacetamide (DMAc) to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1][3] This step is exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-acetylpyridine.[1][17]

Optimization and Troubleshooting

Issue Potential Cause Solution
Reaction fails to initiate Wet glassware or reagents; Inactive magnesium surfaceThoroughly flame-dry all glassware. Use anhydrous solvents. Add a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium.[3][7]
Low yield of Grignard reagent Incomplete reaction; Side reactions (e.g., Wurtz coupling)Ensure a gentle reflux is maintained during the addition of 2-bromopyridine. Avoid localized high concentrations of the halide.
Formation of tertiary alcohol byproduct Use of a highly reactive acetylating agent (e.g., acetyl chloride)Employ a less reactive acetylating agent like N,N-dimethylacetamide or a Weinreb amide.[10][13]
Poor overall yield Inefficient quenching or workupPerform the quench at low temperature and ensure complete extraction of the product.

Conclusion

The synthesis of 2-acetylpyridine from 2-bromopyridine via a Grignard reagent is a robust and versatile method. By understanding the underlying mechanism and adhering to a meticulously planned experimental protocol, researchers can achieve high yields of the desired product. The use of N,N-dimethylacetamide as the acetylating agent is a key strategy to mitigate side reactions and enhance the overall efficiency of the synthesis. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors.

References

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Foundational

Unlocking Molecular Insights: A Technical Guide to Theoretical DFT Calculations for 2-Acetylpyridine Derivatives in Drug Discovery

Foreword: Bridging Theory and Application in Modern Drug Development In the contemporary landscape of pharmaceutical research, the convergence of theoretical chemistry and experimental biology has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Theory and Application in Modern Drug Development

In the contemporary landscape of pharmaceutical research, the convergence of theoretical chemistry and experimental biology has become a cornerstone of innovation. The ability to predict molecular behavior, understand electronic structure, and elucidate reaction mechanisms through computational methods offers an unparalleled advantage in the rational design of novel therapeutics. Among the vast arsenal of computational tools, Density Functional Theory (DFT) has emerged as a particularly robust and cost-effective method for investigating pharmaceutically relevant molecules.[1][2][3] This guide provides an in-depth technical framework for the application of DFT calculations to 2-acetylpyridine and its derivatives, a class of compounds known for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This document is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of computational inquiry. We will delve into the "why" behind methodological choices, ensuring that each step is not merely a procedural instruction but a scientifically validated decision. Our focus is on building a self-validating system of theoretical experimentation, grounded in authoritative principles and geared towards actionable insights in the drug discovery pipeline.

The Strategic Imperative of DFT in Characterizing 2-Acetylpyridine Scaffolds

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, such as 2-acetylpyridine, are precursors to a multitude of bioactive compounds.[4][5][7] The chemical versatility of the 2-acetyl group, particularly the reactivity of its methyl protons, allows for a facile synthesis of a diverse library of derivatives.[4][5] Understanding the subtle interplay of electronic and steric effects introduced by various substituents is paramount to modulating their biological activity.

DFT provides a powerful lens through which we can examine these molecules at the quantum level. It offers a balance of accuracy and computational efficiency, making it an ideal tool for:

  • Determining Stable Molecular Geometries: Predicting the three-dimensional structure is the foundational step for all subsequent analyses. DFT allows for precise geometry optimization to find the most stable conformation of a molecule.[8][9]

  • Elucidating Electronic Structure and Reactivity: By calculating properties like Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), we can gain deep insights into the molecule's reactivity, stability, and potential interaction sites.[10][11][12]

  • Simulating Spectroscopic Properties: DFT can accurately predict vibrational frequencies (IR and Raman spectra), which is invaluable for validating experimental data and confirming the identity of synthesized compounds.[13][14]

  • Guiding Drug Design: The insights gleaned from DFT calculations are instrumental in understanding structure-activity relationships (SAR), predicting drug-receptor interactions, and designing molecules with improved efficacy and safety profiles.[1][3][15]

The Computational Workflow: A Self-Validating Protocol

The following section outlines a comprehensive and robust workflow for performing DFT calculations on 2-acetylpyridine derivatives. The causality behind each step is explained to ensure a deep understanding of the process.

Foundational Step: Molecular Structure Preparation

The initial three-dimensional structure of the 2-acetylpyridine derivative can be built using any standard molecular modeling software. For known derivatives, crystallographic data can serve as an excellent starting point.[5]

Core of the Investigation: Geometry Optimization and Frequency Analysis

The objective of geometry optimization is to find the coordinates on the potential energy surface that correspond to the lowest energy, representing the most stable structure of the molecule.

Experimental Protocol:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[16][17][18] ORCA is a powerful and often free-for-academic-use option.[16][19]

  • Method Selection (Functional and Basis Set):

    • Functional: The choice of functional is critical. The B3LYP hybrid functional is widely used and has demonstrated a good balance of accuracy and computational cost for organic molecules, including pyridine derivatives.[4][5][8][20]

    • Basis Set: A sufficiently large basis set is necessary to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is a reliable choice, providing a good description of polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[7][8][20]

  • Input File Preparation: Construct an input file specifying the initial coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization followed by frequency calculation), and any other relevant parameters.

  • Execution and Verification: Run the calculation. Upon completion, it is crucial to perform a frequency analysis. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[5][20]

The following diagram illustrates the iterative nature of geometry optimization.

Geometry_Optimization_Workflow Start Initial 3D Structure Solve_KS Solve Kohn-Sham Equations (B3LYP/6-311++G(d,p)) Start->Solve_KS Calc_Forces Calculate Forces on Atoms Solve_KS->Calc_Forces Update_Geo Update Atomic Positions Calc_Forces->Update_Geo Check_Conv Check Convergence Criteria (Energy, Forces) Update_Geo->Check_Conv Check_Conv->Solve_KS Not Converged Freq_Calc Frequency Calculation Check_Conv->Freq_Calc Converged Verify_Min Verify True Minimum (No Imaginary Frequencies) Freq_Calc->Verify_Min Verify_Min->Start Imaginary Frequencies Found (Adjust Structure) End Optimized Geometry Verify_Min->End Verified

Caption: Iterative workflow for geometry optimization and frequency verification.

Unveiling Electronic Landscapes: Key Molecular Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).[4][5][21] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[5][21]

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. Red regions indicate negative potential (nucleophilic, electron-rich areas), while blue regions represent positive potential (electrophilic, electron-poor areas). This information is critical for predicting how a molecule will interact with biological targets.[8][11]

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which contribute to molecular stability.

Data Synthesis and Interpretation: From Numbers to Insights

Tabulation of Key Geometrical and Electronic Parameters

The following tables provide a template for summarizing the calculated data for a hypothetical 2-acetylpyridine derivative.

Table 1: Comparison of Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.225C-C-O121.5
C-C(acetyl)1.510N-C-C118.0
N-C(pyridine)1.340C-C-C120.5
C-H(methyl)1.095H-C-H109.2
(Note: These are representative values. Actual values will depend on the specific derivative and level of theory.)

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.75
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.50
Ionization Potential6.75
Electron Affinity1.25
(Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level.)[15]
Visualizing the Path to Drug Design

The ultimate goal of these calculations in a pharmaceutical context is to inform the design of better drugs. The following diagram illustrates the logical relationship between the calculated properties and their application in drug design.

DFT_to_Drug_Design cluster_DFT DFT Calculations cluster_Interpretation Interpretation cluster_DrugDesign Drug Design Applications OptGeo Optimized Geometry Stability Molecular Stability & Reactivity OptGeo->Stability HOMOLUMO HOMO-LUMO Analysis HOMOLUMO->Stability MEP MEP Analysis Interaction Interaction Sites (Nucleophilic/Electrophilic) MEP->Interaction NBO NBO Analysis ChargeDist Charge Distribution NBO->ChargeDist SAR Structure-Activity Relationship (SAR) Stability->SAR Interaction->SAR Docking Molecular Docking Input Interaction->Docking ChargeDist->SAR Mechanism Mechanism of Action Prediction SAR->Mechanism Docking->Mechanism

Caption: Relationship between DFT-calculated properties and drug design applications.

Conclusion: A Quantum Leap in Rational Drug Design

Theoretical DFT calculations provide an invaluable framework for understanding the fundamental properties of 2-acetylpyridine derivatives.[15] By offering a detailed view of their geometric and electronic structures, DFT empowers researchers to make informed decisions in the drug discovery process. The ability to predict reactivity, identify interaction sites, and understand structure-activity relationships at a quantum level accelerates the design-synthesize-test cycle, ultimately leading to the development of more potent and selective therapeutic agents. This guide has provided a robust, scientifically grounded protocol for applying DFT to this important class of molecules, emphasizing the causal links between methodological choices and the generation of actionable insights.

References

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Protocols & Analytical Methods

Method

Application Note: The Utility of 1-(2-Pyridinyl)ethanone Hydrobromide in Heterocyclic Organic Synthesis

Executive Summary 1-(2-Pyridinyl)ethanone hydrobromide (commonly referred to as 2-acetylpyridine hydrobromide) is a foundational building block in medicinal chemistry. While the free base, 1-(2-pyridinyl)ethanone, is com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Pyridinyl)ethanone hydrobromide (commonly referred to as 2-acetylpyridine hydrobromide) is a foundational building block in medicinal chemistry. While the free base, 1-(2-pyridinyl)ethanone, is commercially available, its conversion to the hydrobromide salt is a mandatory strategic step for achieving regioselective α-bromination[1]. The resulting product, 2-bromo-1-(2-pyridinyl)ethanone hydrobromide, is an indispensable bis-electrophile used in Hantzsch cyclizations to construct thiazoles, oxazoles, and imidazo[1,2-a]pyridines—scaffolds prevalent in antimicrobial, antitumor, and antitubercular agents[1][2].

Mechanistic Rationale: The "Salt Strategy"

Direct halogenation of 1-(2-pyridinyl)ethanone as a free base is plagued by poor regioselectivity and product instability. By employing the hydrobromide salt, chemists leverage three critical mechanistic advantages:

  • Pyridine Ring Deactivation: Protonation of the pyridinyl nitrogen withdraws electron density from the aromatic system, rendering it inert to electrophilic aromatic substitution by bromine.

  • Enolization Acceleration: The strongly acidic environment (HBr in glacial acetic acid) catalyzes the enolization of the acetyl group, which is the rate-determining step for α-bromination.

  • Product Stabilization: Free α-bromo ketones are potent lachrymators that rapidly undergo auto-condensation and polymerization. Isolating the product as a hydrobromide salt yields a stable, easy-to-handle crystalline solid[3].

Mechanism Step1 Pyridine Nitrogen Protonation (Deactivates Aromatic Ring) Step2 Acid-Catalyzed Enolization (Activates α-Methyl Group) Step1->Step2 Step3 Electrophilic Bromination (Regioselective α-Attack) Step2->Step3 Step4 Precipitation as HBr Salt (Prevents Auto-condensation) Step3->Step4

Mechanistic causality of regioselective α-bromination using the hydrobromide salt.

Quantitative Data: Reaction Optimization

The choice of solvent and temperature profile is critical for maximizing the yield of the brominated salt and its downstream cyclization products.

Table 1: Optimization of α-Bromination Conditions

Solvent SystemBrominating AgentTemp ProfileYield (%)Purity (%)Causality / Observation
Glacial AcOH / 40% HBrBr₂0 °C → 75 °C90.3>95Optimal enolization; clean precipitation of the HBr salt upon ether addition[1].
Chloroform (CHCl₃)Br₂25 °C → 60 °C~4580Poor solubility of the intermediate pyridinium salt; sluggish reaction kinetics.
Methanol (MeOH)Br₂25 °C<15<50Extensive side reactions; degradation of the free base.

Table 2: Downstream Hantzsch Cyclization Yields

NucleophileSolventConditionsTarget ScaffoldYield (%)
ThioureaAbsolute EtOHReflux, 4 h2-Amino-4-(pyridin-2-yl)thiazole84[2]
CyanamideDMF100 °C, 6 h5-(Pyridin-2-yl)oxazol-2-amine65[3]
2-AminopyrimidineEtOHReflux, 8 hImidazo[1,2-a]pyrimidine deriv.72[2]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation and α-Bromination of 1-(2-Pyridinyl)ethanone Hydrobromide

This protocol describes the one-pot formation of the hydrobromide salt and its subsequent bromination[1].

Reagents:

  • 1-(2-Pyridinyl)ethanone (2-Acetylpyridine): 12.1 g (0.1 mol)

  • Glacial Acetic Acid: 85 mL

  • Hydrobromic Acid (40% aqueous): 13 mL

  • Bromine: 5.2 mL (0.1 mol)

  • Diethyl Ether (Anhydrous): 80 mL

Step-by-Step Methodology:

  • Salt Formation: Charge a round-bottom flask with 1-(2-pyridinyl)ethanone and glacial acetic acid. Cool the mixture in an ice bath to 0 °C.

  • Protonation: Slowly add 40% HBr dropwise over 10 minutes. Causality: This highly exothermic step forms the 1-(2-pyridinyl)ethanone hydrobromide salt in situ, protecting the pyridine ring from electrophilic attack.

  • Bromine Addition: While maintaining the temperature at 0 °C, add bromine slowly in three equal portions.

  • Thermal Activation: Remove the ice bath. Stir the mixture for 0.5 h at 0 °C, heat to 40 °C for 2 h, and finally to 75 °C for 2 h.

    • Self-Validation Check: The reaction mixture will transition from a dark brown solution to a light yellow suspension as the bromine is consumed and the brominated salt begins to precipitate[1].

  • Isolation: Cool the reaction system to room temperature. Add 80 mL of anhydrous diethyl ether and stir vigorously for 10 minutes.

  • Filtration: Filter the white crystalline solid under vacuum, wash with cold diethyl ether (3 × 20 mL), and dry in vacuo to yield 2-bromo-1-(2-pyridinyl)ethanone hydrobromide.

    • Troubleshooting: If the product appears as a sticky oil rather than a white crystal, residual acetic acid or unreacted free base is present. Triturate with additional cold ether until crystallization occurs[3].

SyntheticPathway A 1-(2-Pyridinyl)ethanone (Free Base) B 1-(2-Pyridinyl)ethanone Hydrobromide A->B HBr / AcOH 0°C C 2-Bromo-1-(2-pyridinyl)ethanone Hydrobromide B->C Br2 70-75°C D 2-Amino-4-(pyridin-2-yl)thiazole (Hantzsch Product) C->D Thiourea, EtOH Reflux

Synthetic workflow from 1-(2-pyridinyl)ethanone to thiazole derivatives via the hydrobromide salt.

Protocol 2: Hantzsch Thiazole Synthesis using the Brominated Salt

This protocol utilizes the isolated hydrobromide salt to construct a 2-aminothiazole scaffold[2].

Reagents:

  • 2-Bromo-1-(2-pyridinyl)ethanone hydrobromide: 1.0 equiv

  • Thiourea: 1.0 equiv

  • Absolute Ethanol: 5 mL per mmol of substrate

  • Aqueous NH₄OH (Concentrated)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-bromo-1-(2-pyridinyl)ethanone hydrobromide in absolute ethanol. Add thiourea in a single portion.

    • Causality: Absolute ethanol is chosen because it easily dissolves the intermediate species at reflux while allowing the final thiazole hydrobromide salt to precipitate upon cooling.

  • Cyclization: Heat the mixture to reflux for 4 hours.

    • Self-Validation Check: The initial suspension will dissolve into a clear solution upon heating, followed by the gradual precipitation of the thiazole hydrobromide salt.

  • Workup: Cool the mixture to ambient temperature and pour it into an equal volume of distilled water.

  • Neutralization: Adjust the pH of the aqueous mixture to exactly pH 8 using concentrated aqueous NH₄OH. Stir for 2 hours.

    • Causality: The product exists as a water-soluble hydrobromide salt. Neutralization to pH 8 converts it to the free base, which is insoluble in water and precipitates cleanly[2][3].

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry to afford 2-amino-4-(pyridin-2-yl)thiazole.

    • Troubleshooting: If the product oils out during neutralization, the pH may have overshot (pH > 10), causing degradation, or the reaction did not reach completion. Ensure careful, dropwise addition of NH₄OH[3].

Conclusion

The strategic conversion of 1-(2-pyridinyl)ethanone to its hydrobromide salt is a masterclass in functional group protection and activation. By mastering the protocols outlined above, researchers can reliably access high-purity α-bromo ketones, unlocking a vast chemical space of heterocyclic scaffolds essential for modern drug discovery.

References[1] Title: Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgpKpw83_Zhf7O4Y2yKUEzE9m4nSo8AQ2swBZPzGaXdJHFtK82TdF-jJFebavB1hjBX5NCQ6nZi2rlvg3_9YCQnnlBgncM9YyXmi8lDMwzWr2HUBHlVdQRcSwqpM_mHeLDIjknHkkw5IqWg==[2] Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkFt17uuRmev0PSRTIkepME37A52LYAUqgW0Gs46NaJ1AGErZJxRhk792OEfvCbw_mTAqWypq15prZ0Dq7hOmhDeEzvBsv20TrVPFBpuB7WP42cEeX8dsip6kM5doLrzKX9UWD6sddd_jFKCI=[3] Title: 5-(Pyridin-2-yl)oxazol-2-amine | 1014629-81-2 | Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENL5tv63AQIOgoQubbgK3SOoY9Z9om41Fh04Mg2cr9NLomXrLSwcGicDZS54fKDlD0BuyQm3bh-7rLg6H1aKC88o4RqI-yA2B38vvjJ1Dh3x6LDeuc7UvhyjVPBO5C24NgyxxTWA==

Sources

Application

Application Note: 2-Acetylpyridine as a Precursor for Terpyridine Synthesis

Introduction & Mechanistic Overview 2,2':6',2''-Terpyridine (tpy) and its functionalized derivatives are privileged tridentate chelating ligands utilized extensively in coordination chemistry, supramolecular assembly, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2,2':6',2''-Terpyridine (tpy) and its functionalized derivatives are privileged tridentate chelating ligands utilized extensively in coordination chemistry, supramolecular assembly, and metallo-drug development[1]. The structural core of these ligands is most efficiently assembled using 2-acetylpyridine as the primary building block. Through variations of the Kröhnke pyridine synthesis, 2-acetylpyridine enables the convergent construction of the central pyridine ring, allowing for extensive and precise functionalization at the 4'-position[2][3].

The synthesis of 4'-substituted terpyridines relies on a highly orchestrated sequence of condensation and cyclization reactions:

  • Aldol Condensation: The reaction initiates with the base-catalyzed enolization of the first equivalent of 2-acetylpyridine, which nucleophilically attacks an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone).

  • Michael Addition: A second equivalent of 2-acetylpyridine enolizes and performs a 1,4-Michael addition on the chalcone, generating a 1,5-dicarbonyl intermediate[4][5].

  • Cyclization & Aromatization: The introduction of an ammonia source (e.g., aqueous NH₃ or NH₄OAc) converts the dicarbonyl into an imine, which rapidly undergoes intramolecular cyclization. Subsequent dehydration and aromatization yield the central pyridine ring of the terpyridine scaffold.

Pathway A 2-Acetylpyridine (Eq 1) C Aldol Condensation (Base Catalyst) A->C B Aromatic Aldehyde B->C D Chalcone Intermediate (α,β-Unsaturated Ketone) C->D F Michael Addition D->F E 2-Acetylpyridine (Eq 2) E->F G 1,5-Dicarbonyl Intermediate F->G I Cyclization & Aromatization (- 3 H₂O) G->I H Ammonia Source (NH₃ / NH₄OAc) H->I J 4'-Substituted 2,2':6',2''-Terpyridine I->J

Mechanistic pathway of the one-pot Kröhnke synthesis for terpyridine ligands.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, several chemical parameters must be strictly controlled:

  • Base Selection (KOH vs. KOtBu): For one-pot reactions using aldehydes, KOH in ethanol is preferred to facilitate the aldol condensation while avoiding unwanted saponification. For multi-step syntheses requiring carbon disulfide, potassium tert-butoxide (KOtBu) is selected because it is a sterically hindered, strong non-nucleophilic base that quantitatively deprotonates the methyl group of 2-acetylpyridine without attacking electrophilic centers[6].

  • Nitrogen Source: Aqueous ammonia is highly effective for one-pot syntheses in ethanol[7]. Conversely, ammonium acetate (NH₄OAc) is favored in solvent-free or multi-step conditions because it acts as both a nitrogen donor and a mild acid catalyst for the final aromatization step.

  • Thermodynamic Driving Force: The highly conjugated terpyridine product is poorly soluble in cold ethanol. Therefore, utilizing ethanol as the solvent allows product precipitation to serve as both a thermodynamic sink (driving the equilibrium forward) and an in situ purification mechanism[5][8].

Quantitative Data: Yield Optimization & Scope

The one-pot protocol is highly versatile, though yields fluctuate based on the electronic properties of the aldehyde and the chosen solvent system.

4'-Substituent (Aldehyde)Reagents & CatalystSolventReaction ConditionsTypical YieldRef.
Phenyl (Benzaldehyde)2-acetylpyridine, KOH, NH₃Ethanol70 °C, 12 h39% - 85%,[7]
4-Hydroxyphenyl2-acetylpyridine, KOH, NH₃Ethanol25 °C, 12-16 hModerate[2]
4,5-Dimethylfuran-2-yl2-acetylpyridine, KOH, NH₃Ethanol25 °C, 72 h48%
4-Bromophenyl2-acetylpyridine, NH₄OAcNoneMicrowave, 5-10 minHigh[2]
Methylthio (via CS₂/MeI)2-acetylpyridine, KOtBu, NH₄OAcTHF / AcOH25 °C, 12 h74% - 77%[6]

Experimental Protocols

Protocol A: One-Pot Synthesis of 4'-phenyl-2,2':6',2''-terpyridine

This method is ideal for generating libraries of 4'-aryl terpyridines directly from 2-acetylpyridine and aromatic aldehydes[2][7].

  • Reagent Assembly: In a 250 mL round-bottom flask, dissolve benzaldehyde (1.0 eq, 9.8 mmol) and 2-acetylpyridine (2.2 eq, 22.3 mmol) in 50 mL of absolute ethanol[7]. Note: The slight stoichiometric excess of 2-acetylpyridine compensates for potential self-condensation side reactions.

  • Base & Nitrogen Addition: To the stirred solution, sequentially add potassium hydroxide pellets (2.5 eq, 24.6 mmol) and 25% aqueous ammonium hydroxide (excess, ~7 mL)[7].

  • Condensation Phase: Heat the mixture to 70 °C and stir for 12 hours. Self-Validation Check: The reaction mixture will transition from a clear solution to a deep red/orange color (indicating chalcone and dicarbonyl intermediate formation) before a white/pale-yellow precipitate begins to form[2][7].

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Collect the solid via vacuum filtration[8].

  • Purification: Wash the filter cake extensively with ice-cold 50% aqueous ethanol until the washings are colorless. Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:2 v/v) to yield pure colorless crystals[8][7].

Workflow Step1 1. Reagent Assembly Dissolve Aldehyde & 2-Acetylpyridine in EtOH Step2 2. Base & Nitrogen Addition Add KOH followed by Aqueous NH₃ Step1->Step2 Step3 3. Condensation Phase Stir at 25-70°C (12-72 hours) Step2->Step3 Step4 4. In Situ Precipitation Cool to 0°C to drive product crystallization Step3->Step4 Step5 5. Isolation Vacuum Filtration & Ice-Cold EtOH Wash Step4->Step5 Step6 6. Purification Recrystallization (DCM/Petroleum Ether) Step5->Step6

Step-by-step experimental workflow for the one-pot synthesis of terpyridines.

Protocol B: Multi-Step Synthesis of 4'-(Methylthio)-2,2':6',2''-terpyridine

This protocol is critical for synthesizing terpyridines that require further nucleophilic substitution at the 4'-position[6].

  • Enone Formation: Under a nitrogen atmosphere, charge a flask with dry THF (1000 mL) and potassium tert-butoxide (0.86 mol). Dropwise add 2-acetylpyridine (0.41 mol)[6].

  • Functionalization: Add carbon disulfide (0.43 mol) over 30 minutes, followed by methyl iodide (0.86 mol). Stir for 12 hours at room temperature. Pour into iced water to precipitate 3,3-bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one[6].

  • Terpyridine Assembly: In a separate flask, dissolve KOtBu (0.20 mol) in anhydrous THF (500 mL). Add 2-acetylpyridine (0.10 mol) and stir for 10 minutes. Add the isolated enone from step 2 (0.10 mol) and stir for 12 hours[6].

  • Cyclization: Treat the resulting red mixture with ammonium acetate (1.0 mol) and glacial acetic acid (250 mL). Distill off the THF over 2 hours. Self-Validation Check: The removal of THF and the presence of acetic acid drive the final dehydration step. Pouring the residual solution over ice forces the precipitation of the gray 4'-(methylthio)terpyridine product, which can be recrystallized from boiling ethanol[6].

Troubleshooting & Analytical Validation

  • Incomplete Precipitation: If the terpyridine does not precipitate upon cooling, the ethanol volume may be too high. Concentrate the mixture under reduced pressure before cooling[8][6].

  • TLC Monitoring: Use Alumina plates (Hexane/Ethyl Acetate). Terpyridines exhibit strong blue/green fluorescence under 365 nm UV light, clearly distinguishing them from the UV-absorbing (but non-fluorescent) 2-acetylpyridine and aldehyde starting materials[2].

References

Sources

Method

2-acetylpyridine hydrobromide as a building block for enzyme inhibitors

Application Notes & Protocols Topic: 2-Acetylpyridine Hydrobromide as a Versatile Building Block for the Synthesis of Potent Enzyme Inhibitors Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2-Acetylpyridine Hydrobromide as a Versatile Building Block for the Synthesis of Potent Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Pyridyl Ketone Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, present in a multitude of clinically approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions in enzyme active sites make it an attractive starting point for inhibitor design. 2-Acetylpyridine, and its more reactive hydrobromide salt form, represents a particularly valuable building block. The electrophilic carbonyl carbon and the acidic α-protons of the acetyl group provide reactive handles for a diverse range of chemical transformations, allowing for the systematic elaboration of inhibitor structures.

This application note provides a comprehensive guide to leveraging 2-acetylpyridine hydrobromide in the synthesis of enzyme inhibitors. We will delve into the chemical logic behind its use, provide detailed, field-tested protocols for the synthesis of a representative inhibitor class—thiosemicarbazones targeting ribonucleotide reductase—and outline the subsequent biochemical evaluation. The protocols are designed to be self-validating, with clear checkpoints for characterization and analysis.

Chemical Reactivity and Synthetic Versatility

The synthetic utility of 2-acetylpyridine stems from two primary reactive sites: the carbonyl group and the adjacent methyl group. The hydrobromide salt enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Reactions at the Carbonyl Group: The carbonyl group readily undergoes condensation reactions with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. This is a cornerstone of its use in generating inhibitors that can chelate metal ions in metalloenzymes.

  • Reactions at the α-Carbon: The methyl protons are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in various C-C bond-forming reactions, such as aldol condensations and alkylations, allowing for the extension of the carbon skeleton.[1][2] For instance, Claisen-Schmidt condensation with various aldehydes yields chalcones, which are precursors to a wide array of heterocyclic compounds with biological activity.[3][4]

The following diagram illustrates the key reactive sites and pathways for derivatization:

G cluster_0 2-Acetylpyridine Core cluster_1 Derivatization Pathways cluster_2 Resulting Inhibitor Scaffolds 2-AP 2-Acetylpyridine Carbonyl Carbonyl Chemistry (Condensation) 2-AP->Carbonyl Nucleophiles (e.g., Thiosemicarbazide) AlphaCarbon α-Carbon Chemistry (Enolate Formation) 2-AP->AlphaCarbon Base (e.g., NaH, KOH) Hydrazones Thiosemicarbazones, Hydrazones Carbonyl->Hydrazones Forms Schiff Base Chalcones Chalcones AlphaCarbon->Chalcones Aldol Condensation Alkylated Alkylated Derivatives AlphaCarbon->Alkylated Alkylation Terpyridines Terpyridines Chalcones->Terpyridines Kröhnke Synthesis

Caption: Synthetic pathways originating from 2-acetylpyridine.

Case Study: Synthesis of 2-Acetylpyridine Thiosemicarbazones as Ribonucleotide Reductase Inhibitors

Ribonucleotide reductase (RNR) is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. As such, it is a well-established target for antiviral and anticancer therapies. A series of 2-acetylpyridine thiosemicarbazones have been shown to be potent inactivators of RNR, particularly the enzyme encoded by the herpes simplex virus (HSV).[5] The thiosemicarbazone moiety acts as a powerful chelator of the iron cofactor in the RNR active site, thereby inhibiting its function.

Protocol 1: Synthesis of N4-substituted-2-acetylpyridine thiosemicarbazones

This protocol details a two-step synthesis. The first step is the formation of the parent 2-acetylpyridine thiosemicarbazone. The second, optional step, demonstrates N4-substitution, which has been shown to modulate potency and selectivity.[5]

Step 1: Synthesis of 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide

Rationale: This is a classic condensation reaction between the carbonyl group of 2-acetylpyridine and the primary amine of thiosemicarbazide. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.

Materials:

  • 2-Acetylpyridine (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-acetylpyridine (e.g., 1.21 g, 10 mmol) in 30 mL of ethanol.

  • In a separate beaker, prepare a solution of thiosemicarbazide (0.96 g, 10.5 mmol) in 20 mL of a 1:1 ethanol/water mixture. Gentle heating may be required to fully dissolve the solid.

  • Add the thiosemicarbazide solution to the flask containing 2-acetylpyridine.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Equip the flask with a condenser and reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The product spot should be significantly more polar than the starting 2-acetylpyridine.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).

  • Dry the product under vacuum to yield the desired 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide as a crystalline solid.

Characterization:

  • Melting Point: Compare with literature values.

  • ¹H NMR: Confirm the disappearance of the acetyl methyl singlet and the appearance of new signals corresponding to the thiosemicarbazone protons.

  • FT-IR: Look for the characteristic C=S and N-H stretching frequencies.

Step 2 (Optional): N4-Alkylation/Arylation

Rationale: Further functionalization at the N4 position can be achieved by reacting the parent thiosemicarbazone with isocyanates or isothiocyanates. This allows for the introduction of various substituents to explore structure-activity relationships (SAR).[5]

Materials:

  • 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbothioamide (from Step 1)

  • Appropriate isocyanate or isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) as solvent

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the thiosemicarbazone from Step 1 (e.g., 1.94 g, 10 mmol) in 25 mL of anhydrous DMF.

  • Add the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.35 g, 10 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N4-substituted derivative.

G Start Start: 2-Acetylpyridine & Thiosemicarbazide Step1 Step 1: Condensation - Reflux in Ethanol/H2O - Catalytic Acetic Acid Start->Step1 Intermediate Intermediate Product: 2-Acetylpyridine Thiosemicarbazone Step1->Intermediate Purify1 Purification: - Cool & Precipitate - Vacuum Filtration - Wash with Cold EtOH Intermediate->Purify1 Optional Optional N4-Substitution Purify1->Optional Step2 Step 2: N4-Substitution - React with Isothiocyanate - Anhydrous DMF Optional->Step2 Yes Final Final Product: N4-Substituted Inhibitor Optional->Final No Purify2 Purification: - Precipitate in Water - Filtration - Recrystallization Step2->Purify2 Purify2->Final

Caption: Workflow for the synthesis of thiosemicarbazone inhibitors.

Protocol 2: In Vitro Evaluation of Ribonucleotide Reductase Inhibition

Rationale: The potency of the synthesized inhibitors is determined by measuring their effect on the enzymatic activity of RNR. A common method involves a spectrophotometric assay that measures the oxidation of NADPH, which is coupled to the reduction of a substrate by RNR. The rate of NADPH depletion is proportional to the enzyme's activity.

Materials:

  • Purified Ribonucleotide Reductase (e.g., from HSV or human source)

  • CDP (Cytidine diphosphate) as substrate

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Thioredoxin and Thioredoxin Reductase (as the reducing system)

  • HEPES buffer (pH 7.6)

  • Dithiothreitol (DTT)

  • ATP (as an allosteric effector)

  • Magnesium Acetate

  • Synthesized inhibitor stock solution (in DMSO)

  • UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Assay Buffer: 50 mM HEPES, pH 7.6, containing 15 mM Magnesium Acetate, 2 mM ATP, and 10 mM DTT.

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, thioredoxin, thioredoxin reductase, NADPH, and CDP. The final concentrations in the assay cuvette should be optimized, but typical values are:

    • Thioredoxin: 5 µM

    • Thioredoxin Reductase: 0.5 µM

    • NADPH: 200 µM

    • CDP: 2 mM

  • Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Then, make a further dilution in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant across all wells (typically ≤1%) to avoid solvent effects.

  • Assay Setup:

    • To a 96-well UV-transparent plate or individual cuvettes, add the required volume of the inhibitor dilution (or buffer/DMSO for control).

    • Add the reagent mix to each well/cuvette.

    • Initiate the reaction by adding the RNR enzyme.

  • Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes). The absorbance decrease is due to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 Enzyme System cluster_1 Substrates & Cofactors cluster_2 Inhibitor RNR Ribonucleotide Reductase (RNR) CDP CDP RNR->CDP Catalyzes Reduction TR Thioredoxin Reductase T Thioredoxin TR->T Reduces NADP NADP+ TR->NADP T->RNR Reduces NADPH NADPH NADPH->TR e- dCDP dCDP CDP->dCDP Inhibitor 2-AP Derivative (Thiosemicarbazone) Inhibitor->RNR Inactivates

Caption: Mechanism of RNR assay and inhibition.

Data Summary and Interpretation

The effectiveness of newly synthesized inhibitors should be quantified and compared to known standards. The following table provides a template for summarizing such data.

Compound IDTarget EnzymeRationale for DesignYield (%)IC₅₀ (µM)
Inhibitor 1 HSV-1 RNRParent thiosemicarbazone851.2
Inhibitor 2 Human RNRN4-phenyl substituted7215.8
Inhibitor 3 Neuraminidase 32-AP core structure[6]6525.3
Acyclovir HSV DNA PolymeraseReference DrugN/AVaries

Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. Comparing the IC₅₀ values against different enzymes (e.g., viral vs. human RNR) provides a measure of selectivity, a critical parameter in drug development to minimize off-target effects and toxicity.[5]

Conclusion and Future Directions

2-Acetylpyridine hydrobromide is a readily available and highly versatile starting material for the construction of diverse molecular scaffolds with significant potential as enzyme inhibitors. The straightforward condensation and enolate chemistry allows for the rapid generation of compound libraries for screening and SAR studies. The thiosemicarbazone derivatives targeting ribonucleotide reductase serve as an excellent example of this workflow, from rational design and synthesis to biochemical validation. Future work can expand upon this foundation by exploring other derivatization pathways, such as the synthesis of chalcones and their subsequent conversion to pyrazolines or other heterocyclic systems, to target a broader range of enzymes implicated in human disease.[3][6]

References

  • Gala, D., et al. (1992). 2-Acetylpyridine thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase. Journal of Medicinal Chemistry, 35(12), 2306-14. Retrieved from [Link]

  • Khan, E., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Química Nova, 40(6). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Retrieved from [Link]

  • R Discovery. (n.d.). 2-acetylpyridine Research Articles - Page 1. Retrieved from [Link]

  • Wikipedia. (2023, June 29). 2-Acetylpyridine. Retrieved from [Link]

  • de Oliveira, M. F., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Prasad, Y. R., Kumar, P. P., & Rao, A. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Retrieved from [Link]

  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • ResearchGate. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Isolation of 2-(Bromoacetyl)pyridine Hydrobromide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(Bromoacetyl)pyridine hydrobromide (CAS: 17570-98-8) Introduction and Synthetic Utility The preparation of α -bromoketones...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(Bromoacetyl)pyridine hydrobromide (CAS: 17570-98-8)

Introduction and Synthetic Utility

The preparation of α -bromoketones from pyridine derivatives presents a unique synthetic challenge. The free base product—2-(bromoacetyl)pyridine—is highly nucleophilic at the pyridine nitrogen and highly electrophilic at the α -carbon. If left in its free base form, it undergoes rapid, irreversible intermolecular self-alkylation, leading to polymerization and total degradation.

To circumvent this, the protocol detailed herein utilizes a strongly acidic medium to ensure the immediate precipitation of the product as a highly stable hydrobromide salt. As a versatile building block, 2-(bromoacetyl)pyridine hydrobromide is indispensable for the Hantzsch thiazole synthesis, frequently utilized in the development of anti-tubercular agents, kinase inhibitors, and complex imidazo[1,2-a]pyridine scaffolds .

Mechanistic Principles & Causality

As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on understanding the causality behind the reagent selection and thermal parameters. This reaction is an acid-catalyzed α -bromination governed by the following principles:

  • Enolization via Acid Catalysis: 2-Acetylpyridine is protonated by the hydrobromic acid (HBr), which lowers the activation energy required for tautomerization. This shifts the equilibrium toward the reactive enol intermediate.

  • Solvent Selection (HBr/AcOH): Acetic acid (AcOH) acts as a polar, protic solvent that easily dissolves the starting material while remaining completely inert to bromination. The 30% HBr serves a dual purpose: it acts as the acid catalyst for enolization and provides an overwhelming excess of bromide ions to immediately trap the unstable product as a salt.

  • Anti-Solvent Precipitation: Diethyl ether is highly non-polar. Introducing it to the reaction mixture drastically reduces the dielectric constant of the solvent system, forcing the complete precipitation of the ionic hydrobromide salt while keeping non-polar impurities in solution.

Mechanism Keto 2-Acetylpyridine (Ketone) Enol Enol Intermediate (Nucleophile) Keto->Enol HBr / AcOH (Protonation) Bromo a-Bromoketone (Unstable Base) Enol->Bromo Br₂ Addition (- HBr) Salt Hydrobromide Salt (Stable Product) Bromo->Salt Excess HBr (Salt Formation)

Fig 1. Acid-catalyzed enolization and bromination mechanism with salt stabilization.

Quantitative Reagent Specifications

The following stoichiometry is adapted from validated industrial scaling standards , which reliably affords the target compound in near-quantitative yields.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Acetylpyridine 121.141.003.00 g24.8 mmolStarting Material
Bromine (Br₂) 159.811.191.52 mL (4.72 g)29.5 mmolElectrophile / Brominating Agent
30% HBr in AcOH N/AExcess12.0 mLN/AAcid Catalyst & Salt Former
Diethyl Ether 74.12N/A40.0 mL (total)N/AAnti-solvent & Wash

Note: The precise 1.19 molar equivalent of bromine ensures complete conversion of the starting material while minimizing the risk of dibromination, a common side reaction in α -halogenations.

Experimental Protocol

Workflow Sub1 1. Solubilization 2-Acetylpyridine in 30% HBr/AcOH Sub2 2. Bromination Dropwise Br₂ at 15 °C Sub1->Sub2 Sub3 3. Thermal Cycling 40 °C (1h) -> 75 °C (1h) -> 40 °C (1h) Sub2->Sub3 Sub4 4. Precipitation Cool to 20 °C, add Diethyl Ether Sub3->Sub4 Sub5 5. Isolation Vacuum Filtration & Ether Wash Sub4->Sub5 Sub6 Pure 2-(Bromoacetyl)pyridine Hydrobromide (97.8% Yield) Sub5->Sub6

Fig 2. Step-by-step synthetic workflow for 2-(bromoacetyl)pyridine hydrobromide.

Step-by-Step Methodology

Phase 1: Solubilization and Enolization

  • Equip a 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and position it in a temperature-controlled water bath.

  • Add 12.0 mL of 30% hydrobromic acid in acetic acid (HBr/AcOH) to the flask.

  • Slowly dissolve 3.00 g (24.8 mmol) of 2-acetylpyridine into the acidic solution.

  • Adjust the water bath to cool and maintain the reaction mixture at exactly 15 °C.

Phase 2: Electrophilic Bromination 5. Charge an addition funnel (or a highly precise glass syringe) with 1.52 mL (29.5 mmol) of elemental bromine ( Br2​ ). 6. Begin dropwise addition of the bromine to the stirred solution at 15 °C. 7. Self-Validation Check: The deep red color of the bromine will initially persist but will begin to fade as it is consumed by the enol intermediate.

Phase 3: Thermal Kinetic Cycling Causality Note: The step-wise temperature gradient is a precisely engineered kinetic control mechanism. The initial 40 °C phase safely initiates the exothermic bromination without risking thermal runaway. Elevation to 75 °C provides the activation energy necessary to drive the reaction to absolute completion. The return to 40 °C allows the newly formed salt to nucleate uniformly before precipitation. 8. Upon completion of the bromine addition, warm the reaction mixture to 40 °C. Maintain stirring at this temperature for exactly 1 hour. 9. Increase the heating mantle temperature to 75 °C and stir for an additional 1 hour. 10. Reduce the heat and allow the reaction mixture to cool back to 40 °C, stirring for 1 final hour.

Phase 4: Precipitation and Isolation 11. Cool the reaction flask to 20 °C. 12. Rapidly add 30.0 mL of cold diethyl ether to the flask. Stir vigorously for 30 minutes. 13. Self-Validation Check: A distinct yellow precipitate will crash out of the solution, indicating the successful formation of the insoluble hydrobromide salt. 14. Collect the yellow precipitate via vacuum filtration using a Büchner funnel. 15. Wash the filter cake with an additional 10.0 mL of cold diethyl ether to remove any residual acetic acid or unreacted bromine. 16. Dry the solid thoroughly under high vacuum to afford the target product. Expected Yield: ~6.81 g (97.8%).

Analytical Characterization & Storage

  • Appearance: Off-white to yellow crystalline powder.

  • Molecular Weight: 280.95 g/mol .

  • Storage Conditions: Store at 0 - 8 °C under an inert atmosphere (Argon or Nitrogen). The compound is highly moisture-sensitive; exposure to ambient humidity will cause the salt to deliquesce and degrade .

Safety and Troubleshooting

  • Bromine Handling: Elemental bromine is highly toxic, volatile, and severely corrosive. All operations involving Br2​ must be conducted in a certified fume hood. Keep a quenching solution of 10% sodium thiosulfate ( Na2​S2​O3​ ) nearby to neutralize any spills.

  • Product Discoloration: If the final precipitate is dark brown rather than yellow, this indicates trapped unreacted bromine. This can be troubleshot by increasing the volume of the cold diethyl ether wash during the filtration step until the filtrate runs clear.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:[Link]

  • Preparation method of 2-bromo-1-(2-pyridinyl)ethanone hydrobromide (Patent CN105524056A)
  • 2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (CID 2735533) Source: PubChem URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Products in the Synthesis of 2-Acetylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-acetylpyridine and its derivatives. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and field-proven protocols to help you optimize your synthetic routes and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-acetylpyridine, and what are their common side products?

There are several established methods for synthesizing 2-acetylpyridine, each with its own set of advantages and potential for side product formation. The choice of route often depends on the available starting materials, scale, and desired purity.[1]

  • Grignard Reaction: This route typically involves the reaction of a 2-pyridyl Grignard reagent with an acetylating agent. While it can provide good yields, it is sensitive to reaction conditions. Common side products include Wurtz-type coupling byproducts and impurities from the Grignard reagent itself.[1][2]

  • Oxidation of 2-Ethylpyridine: This method is attractive due to the availability of the starting material. However, it can be challenging to control the oxidation, leading to the formation of over-oxidation products like 2-picolinic acid.[1]

  • From 2-Picolinonitrile: The reaction of 2-picolinonitrile with a methyl Grignard reagent is a common approach. The reaction forms a stable imine intermediate that is then hydrolyzed to the ketone.[3][4] This two-step process helps to avoid the double addition that can occur with other carbonyl compounds.

  • Multi-step Synthesis from 2-Picolinic Acid: This route can offer high yields and uses relatively inexpensive starting materials but involves multiple steps, increasing the overall reaction time.[1][5]

Q2: I'm observing significant ether formation as a side product during the alkylation of 2-acetylpyridine. What is the cause, and how can I prevent it?

The formation of an ether byproduct, such as dibenzyl ether when using benzyl bromide, is a known side reaction when performing alkylations on the methyl group of 2-acetylpyridine using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7] This occurs because the hydroxide base can also react with the alkyl halide in a Williamson-ether-synthesis-type reaction.

To minimize this, it is recommended to use a non-nucleophilic base like sodium hydride (NaH).[6][7][8] NaH acts as a strong base to deprotonate the methyl group without participating in nucleophilic substitution with the alkyl halide.

Q3: My Grignard reaction to synthesize a 2-acetylpyridine derivative is giving low yields and a significant amount of a high-boiling point byproduct. What is likely going wrong?

Low yields and the formation of high-boiling point byproducts in Grignard reactions are often indicative of a few common issues:

  • Wurtz-type Coupling: The high-boiling byproduct is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted starting halide.[2]

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing your yield.[2]

  • Reaction Temperature: Poor temperature control can also lead to side reactions. The formation of the Grignard reagent is exothermic, and the subsequent reaction with the electrophile should often be carried out at low temperatures to improve selectivity.[2]

To address these issues, ensure all glassware is oven-dried, use anhydrous solvents, and maintain a slow addition rate of the halide during Grignard formation. Conducting the reaction at a lower temperature during the addition of the electrophile can also help minimize side reactions.[2]

Q4: During the oxidation of 2-ethylpyridine to 2-acetylpyridine, I'm isolating a significant amount of 2-picolinic acid. How can I improve the selectivity for the ketone?

The formation of 2-picolinic acid is a classic example of over-oxidation.[1] To improve the selectivity for the desired 2-acetylpyridine, careful control of the reaction conditions is crucial. This includes:

  • Choice of Oxidizing Agent: Milder oxidizing agents are less likely to lead to over-oxidation.

  • Stoichiometry: Use a controlled amount of the oxidizing agent. An excess will favor the formation of the carboxylic acid.

  • Temperature: Lowering the reaction temperature can often slow down the rate of the second oxidation step more than the first, thus improving selectivity.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

Q5: I'm attempting a condensation reaction between 2-acetylpyridine and an aldehyde, but I'm getting a mixture of unexpected products. What could be happening?

Condensation reactions involving 2-acetylpyridine and aldehydes can be complex and may yield various products depending on the stoichiometry and reaction conditions.[9] Besides the expected chalcone, you might be forming:

  • 1,5-Diketones: If the stoichiometry favors the reaction of one mole of aldehyde with two moles of 2-acetylpyridine.[9]

  • Cyclohexanol Derivatives: These can form from a 3:2 condensation of acetylpyridine and the aldehyde.[9]

To favor the formation of the desired product, it is essential to carefully control the molar ratio of the reactants and the reaction conditions such as temperature and catalyst concentration.

Troubleshooting Guide

Issue 1: Formation of Ether Byproducts in Alkylation Reactions
  • Symptoms:

    • Presence of a significant, often high-boiling, side product in your crude reaction mixture.

    • NMR or GC-MS analysis confirms the presence of an ether (e.g., dibenzyl ether).

    • Lower than expected yield of the desired alkylated 2-acetylpyridine derivative.

  • Root Cause Analysis:

    • The use of a nucleophilic base (e.g., NaOH, KOH) that competes with the enolate of 2-acetylpyridine in reacting with the alkyl halide.

  • Recommended Solutions:

    • Change of Base: Switch to a non-nucleophilic strong base such as sodium hydride (NaH).[6][7][8]

    • Phase Transfer Catalyst: The use of a phase transfer catalyst with NaH can improve the reaction efficiency.[6][7]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

  • Add 2-acetylpyridine to the solvent.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) to the stirred solution.

  • Add a catalytic amount of a phase transfer catalyst (e.g., 18-crown-6).

  • Stir the mixture for 20-30 minutes at room temperature to allow for complete deprotonation.

  • Slowly add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction by TLC or GC until completion.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Issue 2: Low Yields and Coupling Byproducts in Grignard Synthesis
  • Symptoms:

    • Low yield of the desired 2-acetylpyridine derivative.

    • Isolation of a significant amount of a non-polar, high-boiling byproduct (e.g., biphenyl from bromobenzene).

  • Root Cause Analysis:

    • Presence of moisture, leading to the quenching of the Grignard reagent.[2]

    • Wurtz-type coupling of the Grignard reagent with unreacted aryl/alkyl halide.[2]

    • Poor initiation or incomplete formation of the Grignard reagent.

  • Recommended Solutions:

    • Strict Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled anhydrous solvents.[2]

    • Slow Addition: Add the halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Cool the reaction to a low temperature (e.g., 0 °C or below) before adding the electrophile.[2]

    • Initiation: If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

Grignard Optimization Workflow start Low Yield in Grignard Reaction check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous check_anhydrous->start Moisture Present slow_addition Implement Slow Addition of Halide check_anhydrous->slow_addition Conditions Dry temp_control Optimize Temperature Control (Formation and Reaction) slow_addition->temp_control Slow Addition Implemented initiation Use Initiator if Necessary (Iodine, 1,2-dibromoethane) temp_control->initiation Temperature Optimized success Improved Yield and Purity initiation->success Reaction Initiated

Caption: Workflow for troubleshooting and optimizing Grignard reactions.

Data Summary

Synthetic RouteStarting MaterialKey ReagentsCommon Side ProductsAdvantagesDisadvantages
Grignard Reaction 2-BromopyridineMg, Acetylating AgentWurtz coupling productsGood yield, relatively short reaction timeRequires strict anhydrous conditions, sensitive reagents
Oxidation 2-EthylpyridineOxidizing Agent (e.g., KMnO₄)2-Picolinic acid (over-oxidation)Readily available starting materialYields can be variable, risk of over-oxidation
From Nitrile 2-PicolinonitrileCH₃MgBr, H₃O⁺Unreacted starting materialAvoids double additionTwo-step process (reaction and hydrolysis)
From Picolinic Acid 2-Picolinic AcidSOCl₂, Malonate ester-High yield, inexpensive starting materialsMulti-step, longer overall reaction time

Visualizing Reaction Pathways

Ether_Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Pathway 2-Acetylpyridine 2-Acetylpyridine Enolate Enolate 2-Acetylpyridine->Enolate NaH EnolateR-X EnolateR-X Alkylated Product Alkylated Product EnolateR-X->Alkylated Product SN2 NaOHR-X NaOHR-X R-OH R-OH NaOHR-X->R-OH Williamson-type Synthesis R-O-R Ether Byproduct R-OH->R-O-R Williamson-type Synthesis R-X Alkyl Halide NaOH NaOH / KOH

Caption: Desired alkylation pathway vs. ether formation side reaction.

References

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciSpace. Available at: [Link]

  • facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciELO. Available at: [Link]

  • Synthesis of 2-Acetyl Pyridine Derivatives | PDF | Molecular Orbital - Scribd. Available at: [Link]

  • The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. Available at: [Link]

  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl - RSC Publishing. Available at: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Beyond the Beaker: Unpacking the Roles of 2-Acetylpyridine and 4-Nitrobenzaldehyde in Chemical Synthesis - Oreate AI Blog. Available at: [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Available at: [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit. Available at: [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND - Chemistry Journal of Moldova. Available at: [Link]

  • Grignard Reaction of Nitriles - Organic Chemistry Tutor. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • 20.7: Chemistry of Nitriles. Available at: [Link]

  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Available at: [Link]

  • Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions - ResearchGate. Available at: [Link]

  • β-diketones: Important Intermediates for Drug Synthesis - ijpras. Available at: [Link]

  • Recent Developments in the Synthesis of β-Diketones - MDPI. Available at: [Link]

  • Synthesis and properties of some β-diketimines derived from acetylacetone, and their metal complexes - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2,2':6',2''-Terpyridine from 2-Acetylpyridine

Welcome to the Technical Support Center for the synthesis of functionalized 2,2':6',2''-terpyridine (tpy) ligands. Terpyridines are indispensable tridentate ligands in coordination chemistry, materials science, and photo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of functionalized 2,2':6',2''-terpyridine (tpy) ligands. Terpyridines are indispensable tridentate ligands in coordination chemistry, materials science, and photophysics[1]. However, synthesizing these scaffolds from 2-acetylpyridine via the traditional one-pot Kröhnke pyridine synthesis often results in notoriously low yields (20–45%) due to competitive side reactions[2].

This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative data to help you transition from low-yielding one-pot reactions to high-purity, high-yield two-step methodologies.

Experimental Methodologies: Causality & Self-Validating Protocols

The synthesis of 4'-substituted terpyridines relies on the Kröhnke condensation. We present two protocols: the standard one-pot method (useful for simple substrates) and the highly recommended two-step method (essential for complex or sterically hindered substrates).

Protocol A: The Standard One-Pot Kröhnke Synthesis

This method relies on the in situ formation of a 1,5-diketone intermediate followed by immediate cyclization[3].

  • Step 1: Base Activation. Dissolve KOH (1.1 eq) in absolute ethanol.

    • Causality: KOH is preferred over NaOH in ethanol due to superior solubility, ensuring a homogeneous basic environment for enolate formation.

  • Step 2: Aldol Condensation. Add 2-acetylpyridine (2.0 eq) followed by the target aromatic aldehyde (1.0 eq)[3]. Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: The solution must transition from clear to a deep red or brown color. This chromic shift confirms the successful formation of the conjugated azachalcone intermediate. If the solution remains pale, the enolate has not formed.

  • Step 3: Cyclization. Add a large excess of concentrated aqueous ammonia (or ammonium acetate)[4]. Stir overnight (12–16 hours) at room temperature.

    • Causality: Ammonia acts as the nitrogen source for the central pyridine ring.

  • Step 4: Isolation. Collect the precipitated solid by vacuum filtration and wash with ice-cold 50% ethanol[4].

    • Self-Validation Checkpoint: A distinct precipitate should form. If the reaction yields a dark, sticky oil, the intermediate has polymerized (see Troubleshooting Q1).

Protocol B: The High-Yield Two-Step Kröhnke Synthesis (Recommended)

To bypass the polycondensation issues of the one-pot method, this protocol isolates the azachalcone and reacts it with a pre-formed Kröhnke salt, forcing a strict 1:1 stoichiometry during the Michael addition[2].

  • Step 1: Synthesis of the Azachalcone. Mix 2-acetylpyridine (1.0 eq) and the aromatic aldehyde (1.0 eq) in methanol with catalytic NaOH. Stir for 3 hours, pour into ice water, and filter the precipitated azachalcone[2].

  • Step 2: Synthesis of the Kröhnke Salt. React 2-acetylpyridine with iodine in the presence of pyridine to form 1-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide[5].

    • Causality: Iodine acts as a halogenating agent to form an α-iodo ketone, which is immediately displaced by pyridine. The resulting pyridinium group is a massive electron-withdrawing group, highly activating the adjacent methylene protons for the subsequent Michael addition[6].

  • Step 3: Michael Addition & Aromatization. Combine the isolated azachalcone (1.0 eq) and the Kröhnke salt (1.0 eq) in ethanol. Add a large excess of ammonium acetate and reflux for 4–6 hours[1].

    • Self-Validation Checkpoint: As the reaction refluxes, the Kröhnke salt dissolves, and the final terpyridine product will begin to crash out of the hot solution as a microcrystalline solid. The release of pyridine vapor (detectable by smell, ensure proper ventilation) confirms the aromatization of the central ring.

Mechanistic Workflow

G Start 2-Acetylpyridine + Aromatic Aldehyde OnePot One-Pot Condensation (KOH, NH₃, EtOH) Start->OnePot Step1 Step 1: Aldol Condensation (NaOH, MeOH) Start->Step1 SideRxn Polycondensation & Side Reactions OnePot->SideRxn Excess Base LowYield Terpyridine Product (20-45% Yield) OnePot->LowYield Chalcone Isolated Azachalcone Intermediate Step1->Chalcone Step2 Step 2: Michael Addition & Cyclization (NH₄OAc, Reflux) Chalcone->Step2 Krohnke Kröhnke Salt (2-Acetylpyridine + I₂ + Pyridine) Krohnke->Step2 HighYield Terpyridine Product (75-85% Yield) Step2->HighYield

Caption: Mechanistic workflow comparing one-pot and two-step Kröhnke terpyridine synthesis.

Troubleshooting Guide & FAQs

Q1: My one-pot synthesis yielded a sticky black tar instead of a precipitating solid. What happened? A: This is the most common failure mode in terpyridine synthesis. It is caused by the irreversible polycondensation of the 1,5-diketone intermediate before the ammonia source can trap it[2]. Solution: You have two options. Either dilute the reaction mixture significantly to favor intramolecular cyclization over intermolecular polymerization, or abandon the one-pot method and switch to the two-step protocol using the isolated Kröhnke salt[2].

Q2: I am recovering unreacted 2-acetylpyridine and aldehyde. How can I push the aldol condensation to completion? A: The aldol condensation is a reversible equilibrium. If water accumulates in the solvent, the equilibrium shifts backward. Solution: Ensure your ethanol is absolute (anhydrous). Alternatively, switch to a solvent-free grinding methodology. Grinding the solid aldehyde, 2-acetylpyridine, and NaOH pellets in a mortar and pestle eliminates solvent-induced equilibrium limits and can push yields above 80%.

Q3: Why should I use ammonium acetate instead of aqueous ammonia for the ring closure? A: Aqueous ammonia introduces a significant amount of water into the system, which can hydrolyze the delicate imine intermediates back to ketones. Ammonium acetate ( NH4​OAc ) acts as a dual-purpose reagent: it provides a buffered, slightly acidic environment where the acetate ion facilitates the necessary proton transfers during the Michael addition, while the ammonium ion acts as the anhydrous nitrogen source for the central pyridine ring[1].

Q4: The final ring-closure step is incomplete, leaving me with the 1,5-diketone. Why? A: Cyclization and subsequent aromatization require the elimination of water (and pyridine, if using the Kröhnke salt). If the reaction temperature is too low, the intermediate dihydropyridine will not oxidize/aromatize. Solution: Ensure the reaction is heated to a vigorous reflux. If using ethanol, the 78 °C boiling point might be insufficient for sterically hindered substrates; consider switching to glacial acetic acid as the solvent for the cyclization step.

Quantitative Data: Yield Comparison by Condition

The following table summarizes the expected yields and primary failure modes based on the chosen synthetic strategy and conditions.

Synthesis StrategyReagentsSolventBaseTempTypical YieldPrimary Failure Mode
One-Pot (Standard) 2-Acetylpyridine (2 eq) + Aldehyde (1 eq) + NH3​ EtOHKOHRT20 - 45%Polycondensation / Tar formation[2]
One-Pot (Solvent-Free) 2-Acetylpyridine (2 eq) + Aldehyde (1 eq) + NH4​OAc NoneNaOHRT75 - 90%Incomplete mechanical mixing
Two-Step (Standard) Azachalcone (1 eq) + Kröhnke Salt (1 eq) + NH4​OAc EtOHNoneReflux75 - 85%Failure to pre-form Kröhnke salt[1]
Two-Step (Acidic) Azachalcone (1 eq) + Kröhnke Salt (1 eq) + NH4​OAc AcOHNoneReflux85 - 95%Acetylation of sensitive functional groups

*Ammonium acetate acts as a self-buffering agent; no additional alkali base is required.

References

  • Synthesis and Photophysical Application of Functionalised 2,2':6',2"- Terpyridine Metal Complexes. Research Journal of Chemical Sciences.1

  • High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction. Acta Chemica Scandinavica.2

  • 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine: A New Ligand Obtained from a Biomass-Derived Aldehyde with Potential Application in Metal-Catalyzed Reactions. MDPI.4

  • An In-Depth Technical Guide to the Kröhnke Synthesis of Substituted Terpyridine Ligands. Benchchem.3

  • Chiral 2,2'-Bipyridines, 1,10-Phenanthrolines, and 2,2':6',2''-Terpyridines: Syntheses and Applications in Asymmetric Homogeneous Catalysis. Chemical Reviews (ACS).5

  • 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. Smolecule.6

  • Syntheses of Functionalized 2,2′:6′,2′′-Terpyridines. ResearchGate.7

Sources

Troubleshooting

Technical Support Center: Resolving E/Z Isomers of 4-Acetylpyridine Oxime Derivatives

Welcome to the Application Science Troubleshooting Portal. 4-Acetylpyridine oxime is a critical intermediate in coordination chemistry, polymer synthesis, and the development of acetylcholinesterase reactivators.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Portal. 4-Acetylpyridine oxime is a critical intermediate in coordination chemistry, polymer synthesis, and the development of acetylcholinesterase reactivators. Due to the geometric isomerism around the C=N double bond, synthesizing this compound invariably yields a mixture of E (entgegen) and Z (zusammen) stereoisomers.

This guide provides mechanistic insights, self-validating experimental protocols, and analytical solutions to help researchers synthesize, resolve, and definitively characterize these isomers.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the oximation of 4-acetylpyridine yield a mixture of isomers, and what dictates the final ratio? A: The formation of oximes proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate that subsequently dehydrates to establish the C=N double bond. The stereochemical outcome is thermodynamically driven by steric hindrance. According to Cahn-Ingold-Prelog (CIP) priority rules, the 4-pyridyl group has a higher priority than the methyl group. In the E-isomer, the hydroxyl (-OH) group is positioned anti to the bulky pyridine ring (and syn to the smaller methyl group). Because the steric clash between the -OH group and the methyl group is significantly lower than with the pyridine ring, the E-isomer is thermodynamically favored. Standard aqueous synthesis typically yields a predictable 5:1 ratio favoring the E-isomer[1].

Q2: How can I definitively differentiate the E and Z isomers using NMR spectroscopy? A: Proton (¹H) NMR is the most powerful tool for distinguishing these isomers, as the spatial arrangement drastically alters the magnetic shielding of the protons[2]. In DMSO-d₆, the oxime -OH proton exhibits a highly distinct chemical shift depending on its geometry. The E-isomer -OH proton resonates downfield at δ 11.65, whereas the Z-isomer -OH proton appears upfield at δ 10.97[1]. Self-Validation Tip: To establish absolute configuration without relying solely on 1D shifts, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment[3]. In the E-isomer, you will observe strong spatial coupling (cross-peaks) between the oxime -OH proton and the adjacent methyl protons. Conversely, the Z-isomer will display through-space interactions between the -OH proton and the ortho-protons of the pyridine ring.

Q3: What is the most efficient and scalable method for resolving the E/Z mixture to obtain the pure E-isomer? A: While column chromatography on silica gel can separate these isomers[2], fractional crystallization is the most scalable, solvent-efficient method. The separation exploits differential solubility and lattice energies. The E-isomer possesses a higher melting point (154–157 °C) compared to the Z-isomer (~146 °C)[4], correlating to lower solubility in water at ambient temperatures. By dissolving the crude mixture in hot water and executing a controlled cooling ramp to 30 °C, the pure E-isomer selectively crystallizes, leaving the more soluble Z-isomer trapped in the mother liquor[5].

Q4: I successfully isolated the pure E-isomer, but my subsequent LC-MS/NMR analysis shows a mixture again. What causes this isomerization? A: Oxime isomers are not permanently locked; they can interconvert post-purification. This E/Z isomerization is typically catalyzed by trace acids, bases, thermal stress, or UV light exposure[6]. In solution, protonation of the oxime nitrogen (or the pyridine ring altering the electronic landscape) lowers the double-bond character of the C=N bond, temporarily allowing free rotation. Troubleshooting Action: To prevent spontaneous isomerization, store the purified oxime in a dry, dark environment. During HPLC or LC-MS analysis, avoid highly acidic mobile phases (like high concentrations of TFA) if prolonged column retention times are expected, as the acidic environment can induce on-column isomerization.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic differences used to track and validate the resolution of 4-acetylpyridine oxime isomers.

Property(E)-4-Acetylpyridine Oxime(Z)-4-Acetylpyridine Oxime
Thermodynamic Stability High (Major Product)Low (Minor Product)
Typical Synthetic Ratio ~83% (5 parts)~17% (1 part)
Melting Point (°C) 154–157[4]146–147[4]
¹H NMR (DMSO-d₆, -OH shift) δ 11.65[1]δ 10.97[1]
2D NOESY Correlations -OH ↔ Methyl protons-OH ↔ Pyridine ortho-protons

Validated Experimental Protocol: Synthesis & Resolution

This protocol utilizes a self-validating fractional crystallization loop to ensure high-purity isolation of the E-isomer.

Step 1: Oximation Reaction

  • Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of deionized water.

  • Slowly add this solution to 70 mL of 20% aqueous sodium hydroxide in a 500-mL flask.

  • Chill the magnetically stirred solution to 0–5 °C using an ice bath.

  • Add 36.3 g (0.30 mol) of 4-acetylpyridine in one portion. A precipitate will begin forming rapidly[1].

Step 2: Primary Isolation

  • Maintain stirring at 0–5 °C for exactly 2 hours to ensure complete conversion.

  • Collect the crude precipitate via vacuum suction filtration. Wash the filter cake with 500 mL of ice-cold water.

  • Checkpoint: The crude yield should be 33–36 g (81–88%). A quick ¹H NMR of this crude solid will confirm a ~5:1 E/Z mixture[5].

Step 3: Fractional Crystallization

  • Transfer the crude product to a 2-L Erlenmeyer flask and dissolve it in 600 mL of near-boiling water (approx. 90 °C).

  • Decant the hot supernatant from any insoluble trace residues into a clean flask.

  • Critical Step: Place the flask on a cork ring and allow it to cool slowly to 30 °C over 2 to 3 hours[5]. Do not crash-cool in an ice bath, as rapid nucleation will co-crystallize the Z-isomer.

  • Collect the precipitate by suction filtration at 30 °C.

  • Repeat the crystallization process a second time with the collected solid to achieve >99% purity of the E-oxime. Dry under reduced pressure to a constant weight.

Workflow Visualization

EZ_Resolution A 4-Acetylpyridine + NH2OH·HCl B Oximation Reaction (NaOH, 0-5°C, 2 hr) A->B C Crude Oxime (5:1 E/Z Mixture) B->C Vacuum Filtration D Dissolve in Hot Water (90°C) C->D E Controlled Cooling (Ramp to 30°C over 3 hr) D->E F Pure E-Isomer (Precipitate, >99% purity) E->F Crystallizes (mp 154-157°C) G Z-Isomer Enriched (Mother Liquor) E->G Remains Soluble

Workflow for the synthesis and fractional crystallization of E/Z 4-acetylpyridine oxime isomers.

Sources

Optimization

selecting optimal base for 2-acetylpyridine condensation reactions

Welcome to the Technical Support Center for 2-acetylpyridine condensations. This guide is designed for researchers, scientists, and drug development professionals who require highly controlled, reproducible methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-acetylpyridine condensations. This guide is designed for researchers, scientists, and drug development professionals who require highly controlled, reproducible methodologies for synthesizing azachalcones, terpyridine precursors, and complex metallo-organic ligands.

Module 1: Core Principles & FAQs

Q: Why does 2-acetylpyridine require more rigorous base selection than standard methyl ketones like acetophenone? A: The fundamental challenge lies in the electronics of the pyridine ring. The electronegative nitrogen exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the α -methyl protons (pKa 11.3) compared to standard acetophenones. This heightened acidity accelerates enolate formation but also makes the system highly prone to over-reaction. If the base is too strong or the temperature is not strictly controlled, the highly reactive enolate will attack the initial 1:1 chalcone product via Michael addition, leading to complex 3:2 or 3:1 (ketone:aldehyde) cyclohexanol polycondensation products[1][2].

Q: When should I use a mild base like Na₂CO₃ instead of NaOH? A: Use Na₂CO₃ in aqueous or aqueous-methanolic media when your goal is to isolate the intermediate β -hydroxy ketone (the aldol addition product) rather than the fully dehydrated azachalcone. At room temperature, Na₂CO₃ provides kinetic control, halting the reaction before dehydration occurs. Heating the same Na₂CO₃ mixture to 50 °C drives the elimination step, yielding the thermodynamically stable (E)- α , β -unsaturated condensation product[3].

Q: Is there an organocatalytic alternative to inorganic bases for sensitive substrates? A: Yes. A combination of L-proline (0.15 equiv.) and triethylamine (Et₃N, 0.30 equiv.) in methanol is highly effective. This system bypasses the traditional enolate pathway in favor of an enamine mechanism. L-proline forms an enamine intermediate with 2-acetylpyridine, which then attacks the aldehyde. This method prevents the base-induced degradation of sensitive aldehyde partners and delivers high yields of azachalcones with excellent purity[4].

Module 2: Pathway Logic & Base Selection

BaseSelection Start 2-Acetylpyridine Reaction Q1 Target Product? Start->Q1 Chalcone 1:1 Azachalcone Q1->Chalcone Aldol Aldol Addition (β-hydroxy ketone) Q1->Aldol Poly Polycondensates (3:2 or 3:1 adducts) Q1->Poly Base1 NaOH (10-40%) in EtOH/H2O Chalcone->Base1 Standard Route Base3 L-Proline / Et3N in MeOH Chalcone->Base3 Mild/Enamine Base2 Na2CO3 in H2O (Room Temp) Aldol->Base2 Kinetic Control Base4 Excess Ketone + Heat Poly->Base4 Thermodynamic

Logic tree for selecting the optimal base and conditions for 2-acetylpyridine condensations.

Quantitative Base Selection Matrix
Base SystemSolventTempTarget ProductTypical YieldKey Advantage / Causality
10-40% NaOH EtOH / H₂O4 °C to RT1:1 Azachalcone49–88%Standard Claisen-Schmidt route; fast reaction for stable aromatic aldehydes[5][6].
Na₂CO₃ (cat.) H₂O / MeOH20 °CAldol AdditionHighKinetic control prevents dehydration; isolates β -hydroxy ketone[3].
Na₂CO₃ (cat.) H₂O / MeOH50 °C1:1 AzachalconeHighMild alternative to NaOH; heat drives thermodynamic elimination[3].
L-Proline / Et₃N Methanol20 °C1:1 AzachalconeModerateOrganocatalytic enamine route; prevents degradation of sensitive targets[4].
NH₄OAc Acetamide180 °CTerpyridine20–63%High heat and ammonia source drive Kröhnke-type multiring cyclization[6].

Module 3: Troubleshooting Guide

Issue: Reaction yields an intractable mixture instead of the desired 1:1 azachalcone.

  • Root Cause: Excess base or incorrect stoichiometry is driving consecutive Michael additions. The highly electrophilic enone product reacts with the remaining 2-acetylpyridine enolate, forming 1,5-diketones or complex 3:2 condensation products[2][7].

  • Solution: Strictly maintain a 1:1 molar ratio of 2-acetylpyridine to aldehyde. Add the base (e.g., 10% NaOH) dropwise at 4 °C to maintain a low steady-state concentration of the enolate[5].

Issue: Incomplete conversion; starting materials remain after 24 hours.

  • Root Cause: Poor solubility of the aromatic aldehyde in the aqueous base, or the base is too weak to generate a sufficient enolate pool.

  • Solution: Ensure a homogeneous reaction mixture by optimizing the co-solvent. Using ethanol or methanol as a solvent with aqueous NaOH ensures both the organic substrates and the inorganic base remain in solution[8].

Module 4: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating analytical checkpoints.

Protocol A: Standard NaOH-Catalyzed Claisen-Schmidt Condensation

This is the most common method for synthesizing heteroaromatic hybrid chalcones[5].

Workflow Step1 1. Dissolve Substrates Step2 2. Chill & Add 10% NaOH Step1->Step2 Step3 3. Stir & Monitor via LC-MS Step2->Step3 Step4 4. Acidify & Filter Step3->Step4 Step5 5. Recrystallize Product Step4->Step5

Step-by-step workflow for base-catalyzed Claisen-Schmidt condensation of 2-acetylpyridine.

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve equimolar quantities (e.g., 10 mmol) of 2-acetylpyridine and the target aromatic aldehyde in 20 mL of analytical-grade ethanol[8].

  • Base Addition: Chill the solution to 4 °C using an ice bath. Add 10 mL of 10% (or 40%) aqueous NaOH dropwise over 15 minutes to prevent thermal spikes and limit polycondensation[5][8].

  • Self-Validating Reaction Monitoring: Stir the reaction mixture magnetically for 1–3 hours. Validation Checkpoint: Monitor the reaction via LC-MS. Add a known concentration of an internal standard (e.g., acetaminophen) to reaction aliquots to ensure injection consistency and quantitatively track the disappearance of the 2-acetylpyridine peak[9].

  • Quenching: Once LC-MS confirms complete conversion, allow the solution to cool and carefully acidify with dilute HCl until a flocculent precipitate forms[8].

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to yield the pure azachalcone.

Protocol B: Organocatalytic Synthesis using L-Proline/Et₃N

For highly sensitive aldehydes that degrade under harsh NaOH conditions, this enamine-driven pathway is optimal[4].

Step-by-Step Procedure:

  • Enamine Formation: In a round bottom flask, combine 2-acetylpyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 2 mL of methanol. Add L-proline (0.15 equiv.). The L-proline selectively forms an enamine intermediate at the carbonyl group of 2-acetylpyridine[4].

  • Base Activation: Add triethylamine (Et₃N, 0.30 equiv.) dropwise to the mixture. Stir continuously at room temperature for 24 hours[4].

  • Validation Checkpoint: Monitor the reaction using Thin Layer Chromatography (TLC) with an n-hexane/ethyl acetate mobile phase to confirm the consumption of the starting materials[4].

  • Isolation: Evaporate the methanol under reduced pressure, wash the crude mixture with water, extract with ethyl acetate, and purify via silica gel column chromatography.

References

  • Synthesis of Heteroaromatic Hybrid Chalcones | Encyclopedia MDPI - encyclopedia.pub - [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC - nih.gov -[Link]

  • Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine [Articol] - DSpace Repository - usm.md -[Link]

  • Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine - IJRASET - ijraset.com -[Link]

  • Claisen-Schmidt condensation for C1 monitored via LC-MS, starting... - ResearchGate - researchgate.net -[Link]

  • The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway | Request PDF - ResearchGate - researchgate.net -[Link]

  • Preparation of azachalcone derivatives vial-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential - PMC - nih.gov -[Link]

  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl - RSC Publishing - rsc.org -[Link]

  • High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction - SciSpace - scispace.com -[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Method Validation for 2-Acetylpyridine Hydrobromide: RP-HPLC vs. HILIC Performance Guide

Executive Summary 2-Acetylpyridine hydrobromide (2-AP·HBr) is a critical intermediate in the synthesis of pharmaceutical complexing agents, thiosemicarbazones, and targeted oncology drugs. However, quantifying this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetylpyridine hydrobromide (2-AP·HBr) is a critical intermediate in the synthesis of pharmaceutical complexing agents, thiosemicarbazones, and targeted oncology drugs. However, quantifying this compound presents a unique analytical challenge: it is a highly polar, basic hydrobromide salt. This guide provides an objective, data-driven comparison of chromatographic techniques for 2-AP·HBr analysis. By establishing a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, we demonstrate how to overcome peak tailing and salt-front interference, validating the method against the rigorous standards of the [1].

Mechanistic Rationale: Overcoming the Analytical Challenges of 2-AP·HBr

Designing a robust analytical method requires understanding the physicochemical causality of the analyte's behavior in solution:

  • The Salt Factor: As a hydrobromide salt, 2-AP·HBr dissociates completely in an aqueous mobile phase. The highly polar bromide ion ( Br− ) lacks retention on hydrophobic stationary phases and elutes at the void volume ( t0​ ). If the initial mobile phase is too strong, the solvent front disturbance caused by the bromide ion can mask early-eluting polar impurities.

  • The Pyridine Ring & pKa Dynamics: Unsubstituted pyridine has a pKa of 5.2. However, the electron-withdrawing acetyl group at the ortho-position (2-position) significantly lowers the basicity of the nitrogen, shifting the pKa of 2-acetylpyridine to approximately 2.6. If the mobile phase pH is maintained near this pKa (e.g., pH 2.5–3.0), the molecule exists in a dynamic equilibrium between its ionized and unionized states. This causes severe peak splitting and tailing due to secondary ion-exchange interactions with unshielded silanols on the silica matrix.

  • The Causality of pH Selection: By buffering the mobile phase to pH 6.5 using an ammonium acetate buffer, we force the pyridine nitrogen into a fully deprotonated, neutral state. This maximizes hydrophobic retention on the C18 stationary phase, prevents silanol interactions, and yields a sharp, symmetrical peak[2].

Method Selection Logic: RP-HPLC vs. HILIC vs. GC-FID

When selecting the primary analytical method, three dominant chromatographic techniques are typically considered.

  • Gas Chromatography (GC-FID): GC is fundamentally unsuitable for intact hydrobromide salts due to their lack of volatility. Injecting the salt directly leads to thermal degradation in the inlet. While free-basing the sample is possible, it introduces a cumbersome, error-prone extraction step that compromises quantitative accuracy.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the default choice for highly polar analytes because water acts as the strong eluting solvent[3]. While HILIC effectively retains the protonated form of the pyridine ring, it requires notoriously long equilibration times and is highly sensitive to minor fluctuations in mobile phase water content[4].

  • Buffered RP-HPLC: Because 2-acetylpyridine can be effectively neutralized at pH 6.5, it exhibits sufficient hydrophobicity for RP-HPLC[2]. RP-HPLC methods utilizing optimized mobile phases provide highly scalable and reproducible results suitable for routine Quality Control (QC)[5].

MethodSelection Analyte 2-Acetylpyridine Hydrobromide (Polar, Basic, Salt) GC GC-FID Requires Free-Basing Analyte->GC Volatility Check HILIC HILIC Good for Polar, Salt Issues Analyte->HILIC Polarity Check RPHPLC RP-HPLC (Buffered) Optimal for Salt & Base Analyte->RPHPLC Aqueous Solubility Reject Sub-Optimal GC->Reject Thermal Degradation Accept2 Secondary / Orthogonal HILIC->Accept2 Orthogonal Use Accept1 Selected for Validation RPHPLC->Accept1 Primary Method

Logical decision tree for selecting the optimal chromatographic method for 2-AP·HBr.

Step-by-Step Methodology: Optimized RP-HPLC Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample is analyzed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Washes the bromide ion into the void volume).

    • 2.0 - 8.0 min: Linear ramp from 5% B to 60% B (Elutes the neutral 2-AP).

    • 8.0 - 10.0 min: 60% B (Column wash).

    • 10.0 - 15.0 min: 5% B (Re-equilibration).

Step 3: Sample Preparation & Causality

  • Diluent: 95% Water / 5% Acetonitrile.

  • Causality Check: Injecting a sample dissolved in a strong solvent (e.g., 100% Acetonitrile) into a highly aqueous initial mobile phase causes "viscous fingering," leading to peak distortion and split peaks[3]. Matching the sample diluent to the initial mobile phase conditions prevents this phenomenon.

Step 4: System Suitability Testing (SST) Inject the standard solution (50 µg/mL) five times. The system is validated for the run ONLY if:

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms absence of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).

  • Injection Precision: %RSD of peak areas ≤ 2.0%.

ICH Q2(R2) Method Validation Framework & Experimental Data

The proposed method was evaluated against the rigorous for analytical procedure validation[1].

  • Specificity (Forced Degradation): 2-AP is susceptible to oxidative degradation, forming N-oxide derivatives when exposed to peroxides[2]. The method successfully resolved the parent peak from all acid, base, oxidative, and thermal degradants.

  • Robustness: Evaluated using a Plackett-Burman Design of Experiments (DoE), varying pH (6.3–6.7), flow rate (0.9–1.1 mL/min), and temperature (28–32°C). No significant impact on resolution was observed.

ValidationWorkflow Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Sens LOD / LOQ (S/N Ratio) Start->Sens Rob Robustness (DoE approach) Start->Rob Report Validation Report & System Suitability Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report Rob->Report

ICH Q2(R2) analytical method validation lifecycle and parameter workflow.

Table 1: Validation Parameters & Experimental Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (RP-HPLC)Status
Specificity Baseline resolution ( Rs​ > 1.5) from degradants Rs​ = 3.2 (Oxidative degradant)Pass
Linearity & Range R2 ≥ 0.999 (25% to 150% of target) R2 = 0.9998 (12.5 to 75 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.6%Pass
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Comparative Performance Matrix

To objectively justify the selection of the proposed RP-HPLC method, its performance was benchmarked against HILIC and GC-FID alternatives.

Table 2: RP-HPLC vs. HILIC vs. GC-FID Performance Comparison

Performance MetricProposed RP-HPLC (pH 6.5)HILIC (Aqueous Normal Phase)GC-FID
Retention Mechanism Hydrophobic partitioning of neutral baseHydrophilic partitioning of protonated baseVolatility / Boiling point
Salt Tolerance Excellent (Bromide elutes at void)Moderate (Salt can alter water layer)Poor (Requires free-basing)
Equilibration Time ~10 Column Volumes (Fast)>40 Column Volumes (Slow)Fast (Temperature programming)
Peak Symmetry ( Tf​ ) 1.1 (Highly symmetrical)1.4 (Slight tailing)N/A (Thermal degradation)
Routine QC Suitability High (Robust, easily transferable)Medium (Sensitive to mobile phase prep)Low (Sample prep intensive)

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . Scientific Reports (Nature).[Link]

  • Separation of 2-Acetylpyridine on HPLC . SIELC Technologies.[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography . Chrom Tech.[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds . MDPI.[Link]

Sources

Comparative

A Senior Scientist's Comparative Guide to the Quantitative Analysis of 1-(2-pyridinyl)ethanone hydrobromide

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step; it is the bedrock of reliabl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step; it is the bedrock of reliable, reproducible, and translatable science. 1-(2-pyridinyl)ethanone hydrobromide, a versatile building block in medicinal chemistry, is no exception. Its purity and concentration must be unequivocally established to ensure the integrity of downstream applications, from synthetic route optimization to formulation development.

This guide provides an in-depth comparison of the principal analytical techniques for the quantitative analysis of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards. Here, we compare four orthogonal analytical pillars: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), UV-Vis Spectrophotometry, and classical Titrimetry. Each method offers a unique lens through which to assess the analyte, and the optimal choice depends entirely on the analytical question at hand—be it purity, absolute content, high-throughput screening, or bulk assay.

Chapter 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the modern pharmaceutical analysis laboratory, prized for its ability to separate, identify, and quantify the main component while simultaneously providing a profile of any impurities. For 1-(2-pyridinyl)ethanone hydrobromide, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

The Principle of the Method: Separation is Quantification The core principle of this RP-HPLC method is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The pyridinium cation is highly polar and, without modification, would elute very early with little retention. The addition of an acidic modifier to the mobile phase, such as phosphoric or formic acid, serves a dual purpose: it protonates any residual silanols on the column packing, reducing peak tailing, and ensures the analyte remains in its protonated form for consistent interaction. Quantification is achieved by comparing the integrated peak area of the analyte to a calibration curve constructed from certified reference standards. This method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its performance is fit for purpose.[1][2][3]

Experimental Protocol: RP-HPLC Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (18.2 MΩ·cm, HPLC grade)

    • Phosphoric acid (analytical grade)

    • 1-(2-pyridinyl)ethanone hydrobromide reference standard

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and Water (with 0.1% Phosphoric Acid) in a 30:70 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (determined by UV scan of the analyte)

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Diluent: Mobile phase is recommended to avoid solvent mismatch effects.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover a range of, for example, 1-100 µg/mL.

    • Sample Solution: Accurately weigh an appropriate amount of the test sample to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Analysis and Calculation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.

    • Inject the sample solution in triplicate.

    • Calculate the concentration of the sample using the linear regression equation from the calibration curve.

Expert Insights

The choice of an acidic modifier is critical. Phosphoric acid provides excellent buffering and peak shape but is not volatile, making it unsuitable for mass spectrometry (MS) detection. If MS compatibility is required for impurity identification, formic acid is a superior choice. This HPLC method excels at providing both an assay value and a purity profile in a single run, making it highly efficient for quality control.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H2O:H3PO4) P2 Prepare Standards & Sample Solutions A1 System Equilibration P2->A1 A2 Inject Standards (Calibration Curve) A1->A2 A3 Inject Sample A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Concentration via Linear Regression D1->D2 R R D2->R Final Report

Caption: Workflow for quantitative HPLC analysis.

Chapter 2: Quantitative NMR (qNMR) Spectroscopy

qNMR stands apart as a primary analytical method. Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. This allows for the quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself, making it invaluable for characterizing new chemical entities or when a certified standard is unavailable.

The Principle of the Method: Molar Proportionality By dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a deuterated solvent, we can use the ratio of their peak integrals to calculate the sample's purity or concentration. The key is selecting non-overlapping signals for both the analyte and the standard. For 1-(2-pyridinyl)ethanone hydrobromide, the downfield aromatic protons of the pyridinium ring are excellent candidates for quantification.[4]

Experimental Protocol: qNMR Assay
  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • High-precision analytical balance (readable to at least 0.01 mg).

    • Certified Internal Standard: Maleic acid or 1,4-Dinitrobenzene are suitable choices. The standard must be soluble in the chosen solvent, have signals that do not overlap with the analyte, and possess a certified purity.[5]

    • Deuterated Solvent: DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic salts and its distinct solvent peak.

  • Sample Preparation:

    • Accurately weigh ~20 mg of 1-(2-pyridinyl)ethanone hydrobromide into a clean vial.

    • Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a clean NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This is a critical step.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often required.[6]

    • Pulse Angle: Use a calibrated 90° pulse.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks of interest.

  • Data Processing and Calculation:

    • Apply Fourier transform and perform phase and baseline correction.

    • Integrate a well-resolved, non-overlapping peak for the analyte (e.g., one of the aromatic protons) and a peak for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of the sample using the following formula:

    Purityanalyte (%) = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( Wstd / Wanalyte ) × Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Puritystd = Certified purity of the internal standard

Expert Insights

The single most important parameter in qNMR is the relaxation delay (D1).[7] An insufficient delay will lead to signal saturation and an underestimation of the true integral area, invalidating the results. Always determine T₁ values experimentally for the highest accuracy. While qNMR is less sensitive than HPLC, its accuracy and status as a primary method make it exceptionally powerful for certifying reference materials or for assays where no specific standard exists.[8]

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing P1 Accurately weigh Analyte & Internal Std P2 Dissolve in Deuterated Solvent P1->P2 A1 Set Quantitative Parameters (D1, NS) P2->A1 A2 Acquire 1H Spectrum A1->A2 D1 Process Spectrum (Phase, Baseline) A2->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Purity D2->D3 R R D3->R Final Report

Caption: Workflow for quantitative qNMR analysis.

Chapter 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, simple, and cost-effective technique for quantitative analysis. It is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species.

The Principle of the Method: Beer-Lambert Law The pyridinium ring and the acetyl group in 1-(2-pyridinyl)ethanone hydrobromide form a conjugated system that absorbs UV radiation.[9][10] According to the Beer-Lambert Law (A = εbc), absorbance (A) is linearly related to concentration (c) when the molar absorptivity (ε) and path length (b) are constant. By creating a calibration curve of absorbance versus a series of known concentrations, the concentration of an unknown sample can be determined.

Experimental Protocol: UV-Vis Assay
  • Instrumentation and Materials:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • Solvent: Ethanol or HPLC-grade water. The solvent must be transparent in the measurement region and dissolve the sample well.

    • 1-(2-pyridinyl)ethanone hydrobromide reference standard.

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • Prepare a dilute solution of the analyte in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity and adherence to the Beer-Lambert law.

  • Preparation of Calibration Curve:

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

    • Working Standards: Prepare a series of at least five standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax against a solvent blank.

    • Plot a graph of Absorbance vs. Concentration. Perform a linear regression; the correlation coefficient (r²) should be >0.995.

  • Sample Analysis:

    • Prepare a sample solution with a theoretical concentration that falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration from the linear regression equation.

Expert Insights

The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any impurity that absorbs at the same wavelength will interfere with the measurement and lead to an overestimation of the analyte's concentration.[11][12] Therefore, this method is best suited for assaying pure substances or for high-throughput screening where speed is more critical than an exact purity profile. The choice of solvent can slightly shift the λmax, so consistency is paramount.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_setup Setup cluster_cal Calibration cluster_analysis Analysis S1 Determine λmax via UV Scan C2 Measure Absorbance of Standards S1->C2 C1 Prepare Standard Solutions C1->C2 C3 Generate Calibration Curve C2->C3 A3 Calculate Concentration C3->A3 A1 Prepare Sample Solution A2 Measure Sample Absorbance A1->A2 A2->A3 R R A3->R Final Report

Caption: Workflow for quantitative UV-Vis analysis.

Chapter 4: Titrimetric Methods

Titrimetry represents the foundation of quantitative chemical analysis. For an ionic salt like 1-(2-pyridinyl)ethanone hydrobromide, we have two distinct opportunities for titration: an acid-base titration for the pyridinium cation and a precipitation titration for the bromide anion. These methods are cost-effective, require minimal specialized equipment, and are excellent for the high-precision assay of bulk materials.

Part A: Non-Aqueous Potentiometric Titration (Assay of Pyridinium)

The Principle of the Method: Acid-Base Neutralization The pyridinium cation is a weak acid. In water, its acidity is too weak to produce a sharp, discernible endpoint when titrated with a strong base. However, by changing the solvent to a non-aqueous, aprotic medium like glacial acetic acid, we can differentiate its acidic strength.[13] The sample is titrated with a strong acid, perchloric acid, in the same solvent. Because the hydrobromide ion (Br⁻) can act as a weak base in this system and interfere, mercuric acetate is added to complex the bromide, effectively removing it from the reaction.[14] The endpoint is determined potentiometrically.

Experimental Protocol:

  • Titrant Preparation (0.1 M Perchloric Acid): Add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid, followed by 30 mL of acetic anhydride. Dilute to 1000 mL with glacial acetic acid and allow to stand for 24 hours. Standardize against primary standard potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh ~150 mg of 1-(2-pyridinyl)ethanone hydrobromide into a 100 mL beaker. Dissolve in 25 mL of glacial acetic acid. Add 10 mL of 6% (w/v) mercuric acetate in glacial acetic acid.

  • Titration: Immerse a calibrated glass-calomel combination electrode into the solution. Titrate with the standardized 0.1 M perchloric acid, recording the mV reading against the volume of titrant added.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the peak of the first derivative).

  • Calculation: Calculate the assay based on the volume of titrant consumed, its molarity, and the weight of the sample.

Part B: Argentometric Titration (Assay of Bromide)

The Principle of the Method: Precipitation This method quantifies the bromide counter-ion by precipitation with silver nitrate (AgNO₃). The Volhard method, a back-titration, is particularly well-suited.[15] A known excess of silver nitrate is added to the sample, precipitating all the bromide as silver bromide (AgBr). The unreacted silver nitrate is then titrated with a standardized potassium thiocyanate (KSCN) solution, using a ferric salt as an indicator, which forms a red-colored complex at the endpoint.[16]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~200 mg of the sample into a conical flask. Dissolve in 50 mL of water and add 5 mL of dilute nitric acid.

  • Precipitation: From a burette, add a precisely known excess volume of standardized 0.1 M AgNO₃ solution (e.g., 25.00 mL).

  • Back-Titration: Add 2 mL of nitrobenzene (to coat the AgBr precipitate and prevent its reaction with thiocyanate) and 1 mL of ferric ammonium sulfate indicator solution. Titrate the excess Ag⁺ with standardized 0.1 M KSCN until the first permanent reddish-brown color appears.

  • Calculation: Determine the moles of AgNO₃ that reacted with the bromide by subtracting the moles consumed in the back-titration from the total moles initially added. Calculate the percentage of bromide in the sample.

Expert Insights

Non-aqueous titration is a classic pharmacopeial method for the assay of salts of organic bases.[17] Its main advantage is high precision for bulk material. Argentometry provides an orthogonal validation of the salt's composition. If the assay from the non-aqueous titration (measuring the cation) and the argentometric titration (measuring the anion) both yield ~100% based on the hydrobromide salt formula, it provides strong evidence of the material's identity and purity.

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Calculation P1 Standardize Titrant (e.g., HClO4 or KSCN) P2 Accurately weigh & dissolve sample A1 Perform Titration to Endpoint P2->A1 A2 (Potentiometric or Visual Indicator) D1 Record Titrant Volume A1->D1 D2 Calculate Assay (%) D1->D2 R R D2->R Final Report

Caption: Generalized workflow for titrimetric analysis.

Chapter 5: Method Comparison and Selection Guide

Choosing the right analytical method requires a clear understanding of the objective. No single method is universally superior; they are complementary tools in the scientist's arsenal.

Quantitative Performance Comparison
ParameterHPLCqNMRUV-Vis SpectrophotometryTitrimetry
Principle Chromatographic SeparationMolar ProportionalityLight AbsorptionStoichiometric Reaction
Specificity High (separates impurities)High (structure-specific signals)Low (interfering chromophores)Moderate to Low
Primary Use Assay and PurityAbsolute Assay, PurityHigh-Throughput AssayBulk Material Assay
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)High (µg/mL)Low (mg scale)
Precision (RSD) Excellent (<1%)Excellent (<1%)Good (<2%)Excellent (<0.5%)
Reference Std. Requires specific analyte std.Requires any certified std.Requires specific analyte std.Requires primary std. for titrant
ICH Guideline
Qualitative Attributes and Selection Logic
AttributeHPLCqNMRUV-Vis SpectrophotometryTitrimetry
Throughput ModerateLowHighModerate
Cost / Sample ModerateHighLowVery Low
Expertise Req. HighVery HighLowModerate
Impurity Info Yes (Quantitative)Yes (Structural)NoNo
Best For... Routine QC, stability studiesReference material certificationProcess monitoring, screeningRaw material release
Decision Logic Diagram

Decision_Tree Start What is the analytical goal? Goal_Purity Purity Profile Needed? Start->Goal_Purity Purity & Assay Goal_Assay Assay Only? Start->Goal_Assay Assay Only HPLC Use HPLC Goal_Purity->HPLC Assay_Type What type of assay? Goal_Assay->Assay_Type Assay_Absolute Absolute/Primary Quantification Assay_Type->Assay_Absolute No analyte standard Assay_Bulk Bulk Material (High Precision) Assay_Type->Assay_Bulk High precision needed Assay_HighTP High Throughput Assay_Type->Assay_HighTP Speed is critical qNMR Use qNMR Assay_Absolute->qNMR Titration Use Titrimetry Assay_Bulk->Titration UVVis Use UV-Vis Assay_HighTP->UVVis

Caption: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of 1-(2-pyridinyl)ethanone hydrobromide is a task with multiple robust solutions. The choice of method is not a matter of right or wrong, but of strategic alignment with the analytical requirements.

  • For comprehensive quality control, combining HPLC for purity profiling with a high-precision Titrimetric method for bulk assay provides a complete and defensible data package.

  • For the fundamental characterization of a newly synthesized batch or the certification of an in-house reference standard, qNMR is the unparalleled choice due to its status as a primary method.

  • For rapid in-process controls or high-throughput screening assays where absolute specificity is secondary to speed, UV-Vis Spectrophotometry offers an efficient and economical solution.

By understanding the principles, strengths, and limitations of each technique, the modern scientist can confidently select and execute the appropriate analytical strategy, ensuring data of the highest quality and integrity.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. [Link]

  • ICH. Quality Guidelines. [Link]

  • S.A. et al. Analytical properties of 2-acetylpyridine 4-methyl-3-thiosemicarbazone: Extractive second derivative spectrophotometric determination of Cd. Der Pharma Chemica. [Link]

  • Khadka, R. B. et al. UV-VIS Spectrophotometric Determination of Mercury (II) Metal using 2-Acetylpyridine Thiosemicarbazone (APT). International Journal of Chemistry Studies. Published January 15, 2018. [Link]

  • University of Babylon. Argentometric Titrations. [Link]

  • Grokipedia. Argentometry. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard. Published December 29, 2025. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • The International Pharmacopoeia. 2.6. Non-aqueous titration. Published January 2017. [Link]

  • SlideShare. Semester –I UNIT 2(b): Non-aqueous Titration. [Link]

  • Quora. What are some examples of argentometric titration? Published June 30, 2017. [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Titration. [Link]

  • MDPI. Nonaqueous Titration. Published October 14, 2022. [Link]

  • Scribd. Non Aqueous Titration Final. [Link]

  • SpectraBase. 2-Acetylpyridine - Optional[UV-VIS] - Spectrum. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. A Combined Experimental and Theoretical Study on Vibrational Spectra of 2-acetylpyridine. Published January 5, 2015. [Link]

Sources

Validation

Comparative Reactivity of 2-Acetylpyridine vs. 3-Acetylpyridine: A Technical Guide for Ligand Design and Coordination Chemistry

Executive Summary As researchers transition from standard aliphatic ketones to heteroaromatic systems, the positional isomerism of the pyridine ring dictates entirely divergent reaction pathways. While 2-acetylpyridine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As researchers transition from standard aliphatic ketones to heteroaromatic systems, the positional isomerism of the pyridine ring dictates entirely divergent reaction pathways. While 2-acetylpyridine and 3-acetylpyridine share the same molecular weight and basic functional groups, the spatial relationship between the highly electronegative pyridine nitrogen and the acetyl group fundamentally alters their electrophilicity and coordination geometry. This guide objectively compares the reactivity profiles of these two isomers, providing drug development professionals and synthetic chemists with the mechanistic causality and validated protocols needed to optimize ligand design and metal complexation.

Electronic Causality: The Position Dictates the Function

The core behavioral divergence between the ortho-isomer (2-acetylpyridine) and the meta-isomer (3-acetylpyridine) stems from inductive (-I) and resonance (-M) effects:

  • 2-Acetylpyridine (Hyper-Electrophilic): The proximity of the electronegative pyridine nitrogen to the carbonyl carbon exerts a powerful inductive electron-withdrawing effect. Furthermore, resonance structures deplete electron density specifically at the ortho and para positions. This renders the carbonyl carbon of 2-acetylpyridine highly electrophilic and exceptionally susceptible to nucleophilic attack.

  • 3-Acetylpyridine (Moderately Electrophilic): In the meta position, the resonance effect of the nitrogen does not directly deplete electron density from the carbon bearing the acetyl group. The inductive effect is also attenuated by distance. Consequently, 3-acetylpyridine behaves more like a standard aromatic ketone.

Coordination Chemistry: Bidentate vs. Monodentate Paradigms

In metallodrug design and synergistic catalysis, the choice between these isomers determines whether a stable chelate will form.

2-Acetylpyridine is a privileged scaffold because it acts as a bidentate ligand . The nitrogen atom and the carbonyl oxygen are perfectly spaced to form a thermodynamically stable five-membered chelate ring with transition metals (e.g., Cu²⁺, Zn²⁺)[1]. 3-Acetylpyridine , conversely, is structurally restricted to acting as a monodentate ligand . It coordinates either via the pyridine nitrogen or the carbonyl oxygen, but cannot bridge both to a single metal center[2].

Mechanistic Evidence: In synergistic enantioselective additions requiring Lewis acid coordination, 2-acetylpyridine successfully coordinates metals (like Zinc) to form reactive enolates[1]. When 3-acetylpyridine is substituted under identical conditions, the reaction completely fails because the essential double coordination (N and O) is structurally impossible[1]. Furthermore, in thiosemicarbazone derivatives, the pyridine nitrogen of 3-acetylpyridine does not participate in metal coordination, whereas 2-acetylpyridine derivatives act as powerful tridentate ligands[2].

Carbonyl Electrophilicity & Condensation Kinetics

Both isomers undergo Claisen-Schmidt condensations with aromatic aldehydes to yield enones (chalcones), which are critical precursors for synthesizing terpyridines[3]. However, their distinct electrophilicity profiles lead to different reaction fidelities:

  • 2-Acetylpyridine Side Reactions: Due to its hyper-electrophilicity, the intermediate enone can undergo unexpected direct 1,2-attack by enolates at the carbonyl carbon, yielding isomeric 6'-aryl-2,2':4',2''-terpyridines instead of the standard 1,4-conjugate addition products[3].

  • 3-Acetylpyridine Reliability: Being less electrophilic, 3-acetylpyridine tends to follow highly predictable condensation pathways, making it a highly reliable precursor for the synthesis of symmetrical 3,2':6',3''-terpyridines without the formation of 1,2-addition byproducts[3].

Quantitative Performance Data: Cu(II) Complexation

To illustrate the practical impact of these structural differences, we can compare the spectrophotometric properties of their respective thiosemicarbazone derivatives (2-APT and 3-APT) when complexed with Cu(II)[4][5][6]. The tridentate nature of 2-APT results in a highly conjugated, intensely absorbing complex compared to the bidentate 3-APT.

Parameter2-Acetylpyridine Thiosemicarbazone (2-APT)3-Acetylpyridine Thiosemicarbazone (3-APT)
Coordination Mode Tridentate (Pyridine N, Azomethine N, Thione S)Bidentate (Azomethine N, Thione S)
Cu(II) Complex λmax 370 nm350 nm
Molar Absorptivity (ε) 2.14 × 10⁴ L/mol·cm6.7 × 10³ L/mol·cm
Detection Limit 0.053 µg/mL0.147 µg/mL
Sandell's Sensitivity 0.009 µg/cm²0.029 µg/cm²
Beer's Law Range 0.16–1.3 µg/mL0.44–1.05 µg/mL

Experimental Workflows & Self-Validating Protocols

Workflow Start Select Precursor: 2- or 3-Acetylpyridine Condensation Acid-Catalyzed Condensation (Thiosemicarbazide, EtOH) Start->Condensation Ligand Isolate Ligand (2-APT or 3-APT) Condensation->Ligand Monitor via TLC Metal Add Cu(II) Solution (pH 8.0 - 10.0) Ligand->Metal Buffer Addition Complex2 Cu(II)-2-APT Complex Tridentate (N,N,S) λmax = 370 nm Metal->Complex2 If 2-APT Complex3 Cu(II)-3-APT Complex Bidentate (N,S) λmax = 350 nm Metal->Complex3 If 3-APT Validation Spectrophotometric Validation (Beer's Law) Complex2->Validation High Sensitivity Complex3->Validation Moderate Sensitivity

Workflow for synthesizing and validating Cu(II) thiosemicarbazone complexes.

Protocol 1: Synthesis of Acetylpyridine Thiosemicarbazones

Objective: Synthesize 2-APT or 3-APT via acid-catalyzed condensation. Causality: The addition of a catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. 2-acetylpyridine will react more vigorously due to the synergistic electron-withdrawing effect of the adjacent protonated pyridine nitrogen. Methodology:

  • Dissolve 10 mmol of the selected acetylpyridine (2- or 3-isomer) in 20 mL of absolute ethanol.

  • Add 10 mmol of thiosemicarbazide, followed by 2-3 drops of glacial acetic acid (catalyst).

  • Reflux the mixture at 80°C for 2-4 hours. Self-Validating Mechanism: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active ketone spot and the precipitation of a crystalline solid upon cooling validates the completion of the condensation. Confirm the structure via FTIR (appearance of the C=N Schiff base stretch at ~1608 cm⁻¹ and complete disappearance of the C=O stretch)[4].

Protocol 2: Spectrophotometric Validation of Cu(II) Complexation

Objective: Quantify the coordination efficiency and optical properties of the synthesized ligands. Causality: The assay must be conducted in a basic buffer (pH 8.0–10.0). At this pH, the thiosemicarbazone undergoes enolization and deprotonation, allowing it to act as a strongly coordinating anionic ligand, which thermodynamically drives the formation of the yellowish Cu(II) complex[4]. Methodology:

  • Prepare a 1 × 10⁻³ M solution of Cu(II) and 1 × 10⁻² M solutions of 2-APT and 3-APT.

  • Mix the metal and ligand solutions in a volumetric flask, adjusting the pH to 9.0 using an ammonium chloride/ammonia buffer.

  • Measure the absorbance against a reagent blank at 370 nm (for 2-APT) or 350 nm (for 3-APT). Self-Validating Mechanism: Construct a calibration curve using serial dilutions. The system is self-validating if it obeys Beer's law with a correlation coefficient (R²) > 0.998. An R² below this threshold indicates incomplete complexation or ligand precipitation, signaling that the pH buffering has failed and requires readjustment[4].

Sources

Comparative

validation of purity testing for pyridine-based compounds

Overcoming Silanol Interactions: A Comparative Guide to Purity Testing Validation for Pyridine-Based Compounds The Analytical Challenge of Pyridine Derivatives Pyridine rings are ubiquitous structural motifs in active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Silanol Interactions: A Comparative Guide to Purity Testing Validation for Pyridine-Based Compounds

The Analytical Challenge of Pyridine Derivatives

Pyridine rings are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), found in everything from antihistamines to proton pump inhibitors. However, analyzing the purity of pyridine-based compounds via High-Performance Liquid Chromatography (HPLC) presents a well-documented thermodynamic challenge.

Pyridine is a basic compound with a pKa of approximately 5.2. Under standard reversed-phase HPLC conditions (pH 4.0–7.0), the nitrogen atom is partially or fully protonated. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 4.0, these silanols ionize to form negatively charged siloxanes (Si-O⁻). The resulting electrostatic attraction between the protonated pyridinium ion and the ionized silanols creates a secondary ion-exchange retention mechanism. This dual-retention behavior manifests chromatographically as severe peak tailing, which critically degrades theoretical plate counts, obscures closely eluting impurities, and compromises the Limit of Quantitation (LOQ).

To establish a self-validating analytical method, we must address this causality at the stationary phase level before executing validation protocols.

Comparative Analysis of Stationary Phase Technologies

To objectively evaluate performance, we compared three distinct column technologies for the purity analysis of a standard pyridine API against its positional isomers and synthetic impurities.

  • Standard C18 (Non-endcapped): Relies purely on hydrophobic partitioning but leaves active silanols exposed.

  • Ultra-Inert End-capped C18: Utilizes high-purity "Type B" silica where residual silanols are chemically bonded (capped) with small inert molecules (e.g., trimethylsilyl chloride) to sterically hinder secondary interactions, as detailed in 1[1].

  • Mixed-Mode (Reversed-Phase/Cation-Exchange): Instead of fighting the ion-exchange mechanism, mixed-mode columns embed both hydrophobic alkyl chains and acidic ion-pairing groups into the stationary phase. This allows for tunable retention of hydrophilic basic compounds without requiring mass-spectrometry-incompatible ion-pairing reagents in the mobile phase [2][2].

Table 1: Quantitative Performance Comparison for Pyridine Purity Analysis (Conditions: Isocratic 70:30 Water:Acetonitrile, 0.1% Formic Acid, Flow Rate 1.0 mL/min, UV 254 nm)

Column TechnologyStationary Phase ChemistryPyridine Peak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Critical ImpurityRecommended Use Case
Standard C18 Non-endcapped octadecylsilane2.8 (Severe Tailing)4,5001.1Not recommended for basic APIs
Ultra-Inert C18 Exhaustively end-capped Type B silica1.2 (Symmetrical)12,5002.4Routine purity testing of neutral/weakly basic impurities
Mixed-Mode RP / Cation-Exchange ligand1.05 (Excellent)15,2003.5Complex mixtures with polar and zwitterionic impurities

The data clearly demonstrates that end-capping or utilizing mixed-mode chromatography is non-negotiable for pyridine analysis. The mixed-mode approach provides the highest resolution by leveraging the basicity of pyridine as a primary retention driver rather than a parasitic secondary interaction [3][3].

Validation Framework: Aligning with ICH Q2(R2)

Once the optimal column is selected, the method must be validated to demonstrate it is "fit for the intended purpose." The revised 4 emphasize a lifecycle approach and risk-based principles for analytical procedures[4]. For purity testing, the critical parameters are Specificity, Linearity, Accuracy, and Precision.

ValidationWorkflow SamplePrep Sample Preparation (Pyridine API + Impurities) Chromatography Chromatographic Separation (End-capped C18 / Mixed-Mode) SamplePrep->Chromatography Detection UV/PDA Detection (λ = 254 nm) Chromatography->Detection Specificity Specificity (Resolution > 1.5) Detection->Specificity Linearity Linearity & Range (R² ≥ 0.999) Detection->Linearity Accuracy Accuracy (98-102% Recovery) Detection->Accuracy Precision Precision (RSD ≤ 2.0%) Detection->Precision Decision Method Fit for Purpose? Specificity->Decision Linearity->Decision Accuracy->Decision Precision->Decision Decision->Chromatography No (Optimize) Release Routine QC Release Decision->Release Yes

Logical workflow for HPLC method development and ICH Q2(R2) validation of pyridine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following purity testing protocol incorporates System Suitability Testing (SST) as an internal control mechanism. If the SST fails, the run invalidates itself before sample analysis begins, ensuring data integrity.

Phase 1: Preparation

  • Mobile Phase: Prepare a 70:30 (v/v) mixture of LC-MS grade Water and Acetonitrile. Add 0.1% Formic Acid to suppress silanol ionization and maintain the pyridine in a consistent protonated state. Filter through a 0.22 µm PTFE membrane.

  • Standard Solution: Accurately weigh 10.0 mg of the pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (100 µg/mL).

  • Sample Solution: Prepare the API sample identically to the standard solution.

Phase 2: Chromatographic Execution & SST 4. Equilibration: Purge the HPLC system and equilibrate the Ultra-Inert C18 column (150 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25°C for 30 minutes. 5. System Suitability Test (The Self-Validation Step): Inject 10 µL of the Standard Solution six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Asymmetry factor ( As​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 10,000.

  • Causality: If As​ > 1.5, column degradation (exposed silanols) has occurred, and the column must be replaced before proceeding[1].

Phase 3: ICH Q2(R2) Validation Execution 6. Specificity (Forced Degradation): Subject the API to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress. Inject the stressed samples. The method is specific only if the pyridine peak is baseline-resolved ( Rs​ ≥ 1.5) from all degradation products [5][5]. 7. Linearity: Dilute the Standard Solution to 50%, 80%, 100%, 120%, and 150% of the target concentration. Inject each level in triplicate. Calculate the regression line; the correlation coefficient ( R2 ) must be ≥ 0.999[4]. 8. Accuracy (Spike Recovery): Spike known amounts of critical impurities into the API at the 0.1% (LOQ), 0.5%, and 1.0% specification limits. Calculate the percentage recovery. Acceptable range is 98.0% – 102.0%.

By integrating stationary phase chemistry principles with rigorous ICH Q2(R2) lifecycle guidelines, this approach ensures that the analytical method is not only theoretically sound but empirically bulletproof for regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures | International Council for Harmonisation |[Link]

  • High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine | SIELC Technologies |[Link]

  • HPLC Methods for analysis of Pyridine | Helix Chromatography |[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products | ResearchGate |[Link]

Sources

Validation

Assessing Specificity and Linearity in Analytical Methods for Pyridinyl Ketones: A Comparative Guide

Pyridinyl ketones are highly valued chemical scaffolds in medicinal chemistry, frequently serving as key intermediates or active pharmaceutical ingredients (APIs) in the development of targeted therapeutic agents, such a...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridinyl ketones are highly valued chemical scaffolds in medicinal chemistry, frequently serving as key intermediates or active pharmaceutical ingredients (APIs) in the development of targeted therapeutic agents, such as kinase inhibitors and Hedgehog signaling pathway modulators[1]. However, their structural features—a basic pyridine nitrogen coupled with an aromatic ketone—present unique chromatographic challenges, including peak tailing and poor resolution of structurally similar degradants.

Under the newly revised ICH Q2(R2) guidelines, validating an analytical procedure requires a rigorous demonstration of Specificity and a well-defined Working Range (Linearity) [2][3]. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases for the HPLC-UV analysis of a model pyridinyl ketone, providing actionable, step-by-step experimental protocols and comparative data.

Mechanistic Insight: Why Column Chemistry Dictates Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities, degradants, or matrix components[3]. For pyridinyl ketones, structural isomers (e.g., ortho-, meta-, and para-substituted pyridines) often co-elute on standard alkyl-based columns.

  • Traditional C18 Phases: Rely predominantly on dispersive (hydrophobic) interactions. While effective for general separations, they often fail to discriminate between subtle positional isomers of aromatic compounds[4].

  • Biphenyl Phases: Offer a dual-retention mechanism. In addition to hydrophobic interactions, the biphenyl moiety provides strong π−π interactions and enhanced hydrogen-bonding capacity[5]. Because the pyridine ring and the ketone carbonyl possess distinct electron distributions, the extended π system of the biphenyl phase strongly discriminates between positional isomers, significantly enhancing specificity[4][5].

Mechanism Analyte Pyridinyl Ketone (Analyte) C18 C18 Phase Hydrophobic Interaction Analyte->C18 Dispersive Forces Biphenyl Biphenyl Phase Hydrophobic + π-π Interaction Analyte->Biphenyl π-π Stacking & H-Bonding PoorRes Poor Specificity (Isomer Co-elution) C18->PoorRes HighRes High Specificity (Baseline Resolution) Biphenyl->HighRes

Caption: Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and data integrity, the following methodology incorporates system suitability criteria directly into the workflow, ensuring the analytical run is valid before data is extracted.

Step 1: Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v).

    • Causality: Methanol is chosen over acetonitrile as the organic modifier because acetonitrile possesses its own π electrons, which can interfere with and weaken the π−π interactions between the analyte and the biphenyl stationary phase[4].

  • Standard Stock: Prepare a 1.0 mg/mL solution of the target pyridinyl ketone in the diluent.

  • Linearity Solutions: Dilute the stock to create a 5-point calibration curve spanning 50% to 150% of the target concentration (e.g., 5, 8, 10, 12, and 15 µg/mL).

  • Specificity Mix: Spike the 10 µg/mL target solution with 1% (w/w) of known structural isomers and oxidative degradants.

Step 2: Chromatographic Conditions
  • Columns Evaluated:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Column B: Biphenyl (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 60% Methanol and 40% 10 mM Ammonium Bicarbonate buffer (pH 9.0).

    • Causality: A basic pH ensures the pyridine nitrogen ( pKa​≈5.2 ) remains unprotonated. This mitigates secondary ion-exchange interactions with residual silanols on the silica support, which are the primary cause of severe peak tailing in basic analytes[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability & Execution
  • Inject the diluent as a blank to confirm no baseline interference.

  • Inject the 10 µg/mL standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 .

  • Inject the Specificity Mix and Linearity Solutions sequentially.

Data Presentation & Comparison

Specificity Comparison

The ability to resolve the target pyridinyl ketone from its closest eluting impurity (Isomer A) was compared between the two columns.

ParameterTraditional C18 ColumnBiphenyl ColumnICH Q2(R2) Target
Retention Time (Analyte) 4.2 min6.8 minN/A
Retention Time (Isomer A) 4.4 min7.5 minN/A
Resolution ( Rs​ ) 1.1 (Co-elution)3.4 (Baseline resolved) ≥2.0
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Selectivity ( α ) 1.051.10 >1.0

Insight: The Biphenyl column successfully achieved baseline resolution ( Rs​=3.4 ) due to the differential π−π stacking interactions with the positional isomers, whereas the C18 column failed the specificity requirement[4].

Linearity and Working Range Assessment

Linearity was assessed on the Biphenyl column across the 50% to 150% range. Under ICH Q2(R2), linearity is evaluated via the suitability of the calibration model, often requiring residual analysis to confirm direct proportionality[2][3].

Concentration (µg/mL)Peak Area (mAU*s)Residual (%)
5.01254+0.8
8.02001-0.5
10.02510-0.2
12.03025+0.4
15.03768-0.5

Linearity Metrics (Biphenyl Column):

  • Regression Equation: y=251.4x−6.2

  • Correlation Coefficient ( R2 ): 0.9998 (Acceptance: ≥0.999 )

  • Residual Sum of Squares (RSS): Random distribution of residuals ≤±2.0% , confirming the suitability of a linear calibration model[2].

G Start Method Development: Pyridinyl Ketone Analysis Sub1 Column Selection (C18 vs. Biphenyl) Start->Sub1 Spec Specificity Assessment ICH Q2(R2) Sub1->Spec Optimize Separation Lin Linearity & Range ICH Q2(R2) Sub1->Lin Establish Range Spec_Det Resolution (Rs) > 2.0 Peak Purity Testing Spec->Spec_Det Lin_Det Calibration Model Residual Analysis Lin->Lin_Det Valid Validated Analytical Method Ready for Routine Use Spec_Det->Valid Pass Criteria Lin_Det->Valid Pass Criteria

Caption: ICH Q2(R2) analytical validation workflow for evaluating specificity and linearity.

Conclusion

For the analysis of structurally complex, aromatic APIs like pyridinyl ketones, column chemistry is the primary driver of method specificity. As demonstrated, transitioning from a traditional C18 phase to a Biphenyl phase leverages π−π interactions to achieve baseline resolution of critical isomeric pairs, satisfying strict ICH Q2(R2) specificity requirements. Furthermore, the optimized method demonstrates exceptional linearity, ensuring reliable quantitation across the required working range.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL:[Link]

Sources

Comparative

The Evolving Landscape of 2-Acetylpyridine Thiocarbonohydrazones: A Comparative Guide to Structure-Activity Relationships

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds, 2-acetylpyridine thioc...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds, 2-acetylpyridine thiocarbonohydrazones have emerged as a versatile and promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of their structure-activity relationships (SAR), offering researchers, scientists, and drug development professionals a comprehensive understanding of this potent chemical series. Drawing upon field-proven insights and experimental data, we will dissect the nuances of their design, synthesis, and biological evaluation, with a focus on their antiviral, anticancer, and antimicrobial properties.

The Core Scaffold: A Foundation for Diverse Biological Activity

The fundamental structure of a 2-acetylpyridine thiocarbonohydrazone is characterized by a pyridine ring linked to a thiocarbonohydrazone moiety via an acetyl bridge. This arrangement provides a rich template for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The nitrogen atom of the pyridine ring, along with the sulfur and nitrogen atoms of the thiocarbonohydrazone chain, act as key coordination sites for metal ions, a feature that is often integral to their mechanism of action.

Antiviral Activity: Targeting Herpes Simplex Virus Ribonucleotide Reductase

A significant body of research has focused on the potent antiherpetic activity of 2-acetylpyridine thiocarbonohydrazones. These compounds are highly effective inactivators of the herpes simplex virus (HSV)-encoded ribonucleotide reductase (RNR), an enzyme crucial for viral DNA replication.[1] The SAR in this context is well-defined, with specific substitutions on the terminal nitrogen of the thiocarbonohydrazone moiety playing a critical role in both potency and selectivity.

Key SAR Insights for Antiviral Activity:
  • Terminal Substitution: The nature of the substituent on the terminal nitrogen (N-5) of the thiocarbonohydrazone chain is a primary determinant of antiviral potency.

  • Electron-Withdrawing Groups: Substitution with weak electron-attracting groups generally leads to a favorable combination of high potency and selectivity for the viral RNR over the human enzyme.[1]

  • Aromatic and Heterocyclic Rings: The introduction of aromatic or heterocyclic rings at the terminal nitrogen can significantly enhance activity. For instance, compounds with a 2-chloroanilino substituent have been shown to be particularly potent inactivators of HSV-1 RNR.[2]

  • Steric Factors: The size and conformation of the terminal substituent also influence activity, suggesting a specific binding pocket within the enzyme.

Comparative Antiviral Activity Data
Compound/SubstituentTargetActivity (k_inact/K_I) (M⁻¹s⁻¹)Selectivity vs. Human RNRReference
2-acetylpyridine 5-[(dimethylamino)thiocarbonyl]thiocarbonohydrazoneHSV-1 RNR1,300~1[2]
2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazoneHSV-1 RNR11,000>50[1][2]
2-acetylpyridine 5-[(phenylamino)thiocarbonyl]thiocarbonohydrazoneHSV-1 RNR7,600>50[1]

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

2-Acetylpyridine thiocarbonohydrazones have also demonstrated significant potential as anticancer agents. Their mechanism of action in this context is often multifactorial, involving the inhibition of ribonucleotide reductase, induction of apoptosis, and chelation of essential metal ions like iron, which are crucial for cancer cell proliferation.

Key SAR Insights for Anticancer Activity:
  • Lipophilicity: Increased lipophilicity often correlates with enhanced anticancer activity, likely due to improved cell membrane permeability.

  • Aromatic Substituents: The presence of substituted aromatic rings on the thiocarbonohydrazone backbone can significantly impact cytotoxicity. For example, derivatives with chloro- and methoxy-substituted phenyl rings have shown potent activity against various cancer cell lines.

  • Metal Chelation: The ability to chelate intracellular iron is a key aspect of the anticancer activity of many thiosemicarbazones and their thiocarbonohydrazone analogs. This leads to the generation of reactive oxygen species (ROS) and the inhibition of iron-dependent enzymes.

  • Pyridine Ring Modifications: Modifications to the pyridine ring itself can also influence activity.

Comparative Anticancer Activity Data (IC₅₀ Values in µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
2-acetylpyridine N(4)-phenyl thiosemicarbazone14.314.9-[3]
2-acetylpyridine N(4)-p-chlorophenyl thiosemicarbazone15.89.4-[3]
2-pyridineformamide N(4)-methylthiosemicarbazone1.3--[4]
2-pyridineformamide N(4)-phenylthiosemicarbazone7.15--[4]

Antimicrobial Activity: A Promising Frontier

While less extensively studied than their antiviral and anticancer properties, 2-acetylpyridine thiocarbonohydrazones have also exhibited antimicrobial activity, particularly against Gram-positive bacteria. The mechanism is thought to involve the chelation of metal ions essential for bacterial growth and the inhibition of key enzymes.

Key SAR Insights for Antimicrobial Activity:
  • Gram-Positive Selectivity: Generally, these compounds show better activity against Gram-positive bacteria compared to Gram-negative bacteria.

  • Substituent Effects: The nature of the substituents on the thiocarbonohydrazone moiety influences the spectrum and potency of antimicrobial activity.

Comparative Antimicrobial Activity Data (MIC in µg/mL)
Compound/SubstituentStaphylococcus aureusBacillus subtilisReference
2-acetylpyridine thiosemicarbazone0.125 - 0.5-[5]
Related Pyridine Derivatives21[6]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of 2-acetylpyridine thiocarbonohydrazones are provided below.

Synthesis of 2-Acetylpyridine N-Substituted Thiocarbonohydrazones

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 2-Acetylpyridine Thiocarbonohydrazone

  • Dissolve thiocarbonohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • To this solution, add 2-acetylpyridine (1 equivalent) dropwise with stirring.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate 2-acetylpyridine thiocarbonohydrazone.

Step 2: Synthesis of N-Substituted 2-Acetylpyridine Thiocarbonohydrazones

  • Suspend the 2-acetylpyridine thiocarbonohydrazone intermediate (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the desired isothiocyanate (1 equivalent) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the final N-substituted 2-acetylpyridine thiocarbonohydrazone.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). Incubate for 48 or 72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth (MHB).[6]

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in MHB in a 96-well microtiter plate.[9]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Flowchart cluster_synthesis Synthesis cluster_activity Biological Activity 2-Acetylpyridine 2-Acetylpyridine Intermediate 2-Acetylpyridine Thiocarbonohydrazone 2-Acetylpyridine->Intermediate Thiocarbonohydrazide Thiocarbonohydrazide Thiocarbonohydrazide->Intermediate Final_Product N-Substituted Thiocarbonohydrazone Intermediate->Final_Product Isothiocyanate Isothiocyanate Isothiocyanate->Final_Product Antiviral Antiviral Final_Product->Antiviral  R = Electron-withdrawing group Anticancer Anticancer Final_Product->Anticancer  R = Lipophilic group Antimicrobial Antimicrobial Final_Product->Antimicrobial  Gram-positive selectivity

Caption: Synthetic pathway and SAR of 2-acetylpyridine thiocarbonohydrazones.

Ribonucleotide_Reductase_Inhibition Ribonucleotides Ribonucleotides HSV_RNR HSV Ribonucleotide Reductase Ribonucleotides->HSV_RNR Deoxyribonucleotides Deoxyribonucleotides Viral_DNA_Synthesis Viral_DNA_Synthesis Deoxyribonucleotides->Viral_DNA_Synthesis HSV_RNR->Deoxyribonucleotides Thiocarbonohydrazone 2-Acetylpyridine Thiocarbonohydrazone Thiocarbonohydrazone->HSV_RNR Inactivation

Caption: Mechanism of action of 2-acetylpyridine thiocarbonohydrazones as HSV RNR inhibitors.

Conclusion and Future Directions

2-Acetylpyridine thiocarbonohydrazones represent a highly adaptable and pharmacologically significant class of compounds. The well-established SAR for their antiviral activity, particularly against HSV ribonucleotide reductase, provides a solid foundation for the rational design of new and more potent inhibitors. Their promising anticancer and antimicrobial activities, while currently less explored, highlight the vast potential of this scaffold for further development. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-vivo efficacy and toxicity studies to translate the in-vitro promise of these compounds into tangible therapeutic solutions. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

  • Turk, S. R., Shipman, C., Jr, & Drach, J. C. (1992). 2-Acetylpyridine thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase. Journal of medicinal chemistry, 35(12), 2306–2314. [Link]

  • Spector, T., Porter, D. J., & Jones, M. B. (1990). Herpes and human ribonucleotide reductases. Inhibition by 2-acetylpyridine 5-[(2-chloroanilino)-thiocarbonyl]-thiocarbonohydrazone (348U87). Biochemical pharmacology, 40(4), 893–899. [Link]

  • Umar, A., Waseem, A., Ahmad, W., Yaqub, A., & Ibrar, A. (2015). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of the Serbian Chemical Society, 80(12), 1503-1513. [Link]

  • Popa, M., Raic, D., Alexa, E., Radulov, I., & Avramescu, S. M. (2021). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Processes, 9(11), 1957. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds against different cancer cell lines. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Dobek, A. S., Klayman, D. L., Dickson, E. T., Jr, Scovill, J. P., & Tramont, E. C. (1980). Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones. Antimicrobial agents and chemotherapy, 18(1), 27–36. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). SCHEME 1 Synthesis of 2-acetylpyridine-N(4)-cyclohexylthiosemicarbazone [HAPCT] (1). [Link]

  • Jones, R. N., & Fuchs, P. C. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Current microbiology, 1(1), 51–54. [Link]

  • Google Patents. (n.d.).
  • da Silva, J. G., de Lavor, É. M., Leite, A. C. L., & de Athayde-Filho, P. F. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative medicine and cellular longevity, 2022, 8855909. [Link]

  • ResearchGate. (2019, September 13). Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(II) with high antimicrobial activity against methicillin resistant. [Link]

  • ResearchGate. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • López-Valle, S., Díaz-Sánchez, Á., & González-Vera, J. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

Sources

Validation

kinetic studies of enzyme inhibition by 2-acetylpyridine derivatives

An in-depth evaluation of synthetic pharmacophores requires moving beyond basic IC50​ values to understand the thermodynamic and kinetic mechanisms driving target engagement. As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of synthetic pharmacophores requires moving beyond basic IC50​ values to understand the thermodynamic and kinetic mechanisms driving target engagement. As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for drug development. Among these, 2-acetylpyridine derivatives —particularly when functionalized into thiosemicarbazones or (thiazol-2-yl)hydrazones—have proven to be exceptionally versatile.

This guide objectively compares the kinetic performance of 2-acetylpyridine derivatives against standard clinical inhibitors across two primary therapeutic domains: neurodegenerative targets (Acetylcholinesterase [AChE] and Monoamine Oxidase [MAO]) and antiviral targets (Ribonucleotide Reductase). By analyzing the causality behind their kinetic behavior and detailing self-validating experimental workflows, this guide provides actionable insights for researchers optimizing lead compounds.

Mechanistic Causality: Why the 2-Acetylpyridine Scaffold?

The efficacy of a competitive or non-competitive inhibitor is dictated by its structural plasticity within the enzyme's catalytic gorge. 2-Acetylpyridine derivatives consistently outperform simpler aliphatic or non-heterocyclic aromatic scaffolds due to two fundamental properties:

  • Bidentate/Tridentate Coordination: The pyridine nitrogen, combined with the acetyl-derived azomethine (imine/hydrazone) linkage, acts as a powerful hydrogen bond acceptor/donor system. This allows the molecule to anchor deeply within the catalytic anionic site (CAS) or peripheral anionic site (PAS) of enzymes like AChE[1].

  • π−π Stacking: The aromatic pyridine ring readily engages in π−π stacking with critical aromatic residues (e.g., Trp86 in AChE or Tyr residues in hMAO), stabilizing the enzyme-inhibitor complex and driving down the dissociation constant ( Ki​ )[1].

Mechanism Substrate Enzyme Substrate (e.g., Acetylcholine) Enzyme Target Enzyme (AChE / hMAO) Substrate->Enzyme Active Site Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Reversible/Irreversible Arrest Product Catalytic Products (e.g., Choline) Enzyme->Product Substrate Hydrolysis (Normal Function) Inhibitor 2-Acetylpyridine Derivatives Inhibitor->Enzyme Competitive/Non-competitive Inhibition

Figure 1: Mechanistic pathway of enzyme inhibition by 2-acetylpyridine derivatives.

Comparative Kinetic Performance Data

To objectively evaluate the 2-acetylpyridine scaffold, we must compare its kinetic parameters ( Km​ , Vmax​ , Ki​ ) against established clinical standards.

Neurological Targets: AChE and hMAO

In neurodegenerative disease models, 4-acetylpyridine and 2-acetylpyridine derivatives (specifically thiazolylhydrazones) demonstrate potent, low-micromolar inhibition. For instance, Compound 26 (a characterized acetylpyridine derivative) acts as a strictly competitive inhibitor of AChE, meaning it directly competes with acetylcholine for the active site without altering the enzyme's maximum velocity ( Vmax​ )[1].

Table 1: Kinetic Parameters for Neurological Targets

Target EnzymeCompound / InhibitorInhibitor ClassKinetic Parameter ( μM )Inhibition Type
hMAO-A Control (Uninhibited)N/A Km​=457.17±38.62 N/A
hMAO-B Control (Uninhibited)N/A Km​=220.33±32.80 N/A
AChE Compound 26 (Acetylpyridine deriv.)Thiazolylhydrazone Ki​=1.82±0.55 Competitive
AChE Donepezil (Clinical Standard)Piperidine IC50​≈0.014 Mixed
Antiviral Targets: Ribonucleotide Reductase

In viral replication models, 2-acetylpyridine thiosemicarbazones are potent inactivators of herpes simplex virus (HSV-1) ribonucleotide reductase. Unlike their competitive behavior in AChE, these derivatives inhibit viral reductase non-competitively with respect to the substrate CDP, indicating they bind to an allosteric site or the enzyme-substrate complex, effectively lowering the overall Vmax​ [2],[3].

Table 2: Kinetic Parameters for Antiviral Targets

Target EnzymeCompound / InhibitorInhibitor ClassKinetic Parameter ( μM )Inhibition Type
HSV-1 Reductase 2-Acetylpyridine thiosemicarbazoneThiosemicarbazone Ki​=1.4 Non-competitive (vs CDP)
Cellular Reductase 2-Acetylpyridine thiosemicarbazoneThiosemicarbazone Ki​=1.2 Non-competitive

Self-Validating Experimental Protocol: AChE Inhibition Kinetics

To generate reliable Ki​ values, the experimental workflow must be a self-validating system. The following protocol details the modified Ellman’s spectrophotometric method for AChE kinetics. I have explicitly included the causality behind each step to ensure data integrity.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Validation

  • Action: Prepare 0.1 M phosphate buffer at exactly pH 7.4. Dissolve the chromogenic reagent DTNB (5,5′-dithio-bis-(2-nitrobenzoic acid)) to a final concentration of 0.25 mM[1].

  • Causality: pH 7.4 mimics physiological conditions and prevents the spontaneous, non-enzymatic hydrolysis of the substrate (acetylthiocholine). DTNB is chosen because it reacts stoichiometrically with the thiocholine produced by enzyme activity to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing strongly at 412 nm.

Step 2: Inhibitor Pre-Incubation (The Thermodynamic Check)

  • Action: In a polystyrene cuvette, mix 3.0 mL of the phosphate buffer containing DTNB, AChE (0.083 U/mL), and the 2-acetylpyridine derivative at varying concentrations (e.g., 0.5 – 2.5 μM ). Incubate at 25°C for 10–15 minutes[1].

  • Causality: Pre-incubation is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step leads to non-linear initial velocities and artificially inflated Ki​ values.

  • Self-Validation (Blanking): Run a parallel blank containing the inhibitor and DTNB without the enzyme. 2-Acetylpyridine derivatives can sometimes possess intrinsic absorbance or act as reducing agents. If the blank absorbs at 412 nm, the drug interferes with the assay, and the baseline must be mathematically corrected[1].

Step 3: Substrate Initiation

  • Action: Initiate the reaction by adding acetylthiocholine iodide at varying concentrations (75 – 150 μM )[1].

Step 4: Continuous Spectrophotometric Monitoring

  • Action: Record the change in absorbance ( ΔA ) at 412 nm continuously between 0.5 and 1.5 minutes post-substrate addition[1].

  • Causality: Measuring the rate strictly within the first 90 seconds ensures we are capturing the initial velocity ( v0​ ), where substrate depletion is negligible (<10%) and product inhibition has not yet occurred.

Step 5: Kinetic Modeling & Data Analysis

  • Action: Plot the reciprocal of the hydrolysis rate ( 1/v ) versus the inhibitor concentration ( [I] ) to generate a Dixon plot.

  • Causality: For a competitive inhibitor like the 2-acetylpyridine derivative Compound 26, the lines generated at different substrate concentrations will intersect above the x-axis. The x-coordinate of this intersection point directly yields −Ki​ [1].

Workflow Step1 1. Reagent Prep (Buffer, DTNB, Enzyme) Step2 2. Inhibitor Incubation (2-Acetylpyridine) Step1->Step2 Step3 3. Substrate Addition (Acetylthiocholine) Step2->Step3 10-15 min Equilibration Step4 4. Spectrophotometry (Absorbance @ 412 nm) Step3->Step4 Thiocholine + DTNB Reaction Step5 5. Kinetic Modeling (Dixon / Lineweaver-Burk) Step4->Step5 Rate (v) vs [I] Analysis

Figure 2: Step-by-step kinetic assay workflow for evaluating AChE inhibition.

Conclusion

When compared to established clinical standards, 2-acetylpyridine derivatives offer a highly tunable pharmacophore. While they may exhibit slightly higher Ki​ values (low micromolar) compared to nanomolar standards like Donepezil, their synthetic accessibility and ability to act across diverse mechanisms—from competitive AChE inhibition to non-competitive viral reductase inactivation—make them invaluable tools for multi-target drug discovery. Robust, self-validating kinetic assays remain the gold standard for accurately mapping their therapeutic potential.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethanone, 1-(2-pyridinyl)-, hydrobromide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS No. 113738-31-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS No. 113738-31-1). As a crucial reagent in synthetic chemistry and pharmaceutical research, understanding its properties and associated hazards is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a causal explanation for each step to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Ethanone, 1-(2-pyridinyl)-, hydrobromide is the hydrobromide salt of 2-Acetylpyridine. While specific hazard data for the hydrobromide salt is limited, the properties of the parent compound, 2-Acetylpyridine, and related brominated analogs provide a strong basis for a conservative risk assessment. The primary hazards necessitate careful handling to mitigate risks of exposure and environmental contamination.

Heterocyclic nitrogenous compounds, like pyridine derivatives, are of environmental concern due to their potential toxicity and persistence if not managed correctly.[1][2] Proper disposal is not merely a procedural task but a critical component of the laboratory's Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA).[3][4]

Table 1: Summary of Key Hazards (Based on 2-Acetylpyridine and related compounds)

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity GHS07WarningH302: Harmful if swallowed.
Skin Irritation GHS07WarningH315: Causes skin irritation.[5][6][7]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[8][9]
Flammability GHS02 (for parent)WarningH227: Combustible liquid (for 2-Acetylpyridine).[5][9]
Aquatic Hazard (None specified, but best practice)-H412: Harmful to aquatic life with long lasting effects.[10]

Regulatory Framework: Adherence to National Standards

All chemical waste disposal is governed by stringent federal and local regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[11] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): The "Laboratory Standard" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes specific procedures for safe handling and disposal of chemicals.[4]

This guide is designed to align with the principles of these standards, ensuring that laboratory practices are both safe and compliant.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before waste is generated.

  • Scale Reduction: Reduce the scale of operations whenever possible to minimize the volume of waste produced.[12]

  • Source Segregation: Never mix different waste streams unless explicitly instructed by a procedure.[3] Mixing incompatible chemicals, such as this compound with strong oxidizing agents, acids, or bases, can cause dangerous reactions.[6]

  • Green Chemistry: Where possible, explore alternative synthetic routes or reagents that are more environmentally benign, reducing reliance on and waste from heterocyclic compounds.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for use or disposal, ensure the appropriate PPE is worn. The choice of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin/eye contact.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[5][14] Contaminated gloves must be disposed of as hazardous waste.[10]
Eye/Face Protection Safety glasses with side shields or chemical goggles.To protect against splashes and eye irritation.[5][8]
Skin/Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or vapors.[5][6]

Step-by-Step Disposal Protocol for Ethanone, 1-(2-pyridinyl)-, hydrobromide

This protocol applies to the pure chemical, solutions, and materials lightly contaminated with it (e.g., weigh boats, paper towels).

Step 1: Waste Segregation

  • Designate a specific waste container for this chemical.

  • This compound is a halogenated organic solid . It should be segregated into a "Halogenated Organic Waste" stream. This is crucial because halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof closure.[11] A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Labeling: The container must be clearly labeled in accordance with EPA regulations.[15] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Ethanone, 1-(2-pyridinyl)-, hydrobromide" .

    • An indication of the hazards: "Toxic," "Irritant."

Step 3: Waste Accumulation

  • Solid Waste: Place the pure chemical directly into the labeled hazardous waste container.

  • Contaminated Materials: Disposable materials like gloves, weigh boats, and paper towels contaminated with the chemical must also be collected in a designated, labeled container or a sealed plastic bag within the primary waste container.[12][16]

  • Solutions: If disposing of a solution, use a compatible liquid waste container. Do not pour down the drain.[5][9] Environmental regulations strictly prohibit the sewer disposal of such chemicals.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Keep the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store the waste container away from incompatible materials, heat, and sources of ignition.[5]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][17]

  • These contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[17]

Workflow for Waste Handling and Disposal

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_final Storage & Final Disposal Start Waste Generated (Solid, Solution, or Contaminated PPE) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type Solid Solid Waste or Contaminated Materials Assess->Solid Solid Liquid Aqueous/Organic Solution Assess->Liquid Liquid PPE->Assess Container Select Compatible Waste Container Solid->Container Liquid->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Hazards Container->Label Store Store Sealed Container in Satellite Accumulation Area (SAA) Label->Store Disposal Arrange Pickup by Licensed Waste Contractor Store->Disposal

Caption: Waste Handling & Disposal Workflow for Ethanone, 1-(2-pyridinyl)-, hydrobromide.

Emergency Procedures for Spills

Accidental spills must be handled promptly and safely to minimize exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS.

  • Remove Ignition Sources: If safe to do so, remove all sources of ignition from the area.[5]

  • Ventilate: Ensure the area is well-ventilated. Use the chemical fume hood if the spill is contained within it.[5]

  • Wear PPE: Don the appropriate PPE as listed in Table 2 before attempting cleanup.

  • Contain and Absorb: For a small spill, cover and contain it with an inert absorbent material such as sand, vermiculite, or a chemical sorbent pad.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][17]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office per your institutional policy.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of Ethanone, 1-(2-pyridinyl)-, hydrobromide, protecting themselves, their colleagues, and the environment.

References

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • Ethanone, 1-(2-pyridinyl)-, hydrobromide (1:1). Appchem. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • 2-ACETYLPYRIDINE Safety Data Sheet. Sdfine. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023). Dan The Lab Safety Man. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Ethanone, 1-(3-pyridinyl)- Safety Data Sheet. (2018). Synerzine. [Link]

  • Zhang, Y., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater... Journal of Hazardous Materials. [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • Al-Maqdi, K. A., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants... Toxics. [Link]

  • Atmospheric chemistry of expected nitrogen heterocycle emissions from oil shale operations. (1983). University of North Carolina at Chapel Hill. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). Environmental Protection Agency. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of California, Santa Barbara - Office of Research. [Link]

Sources

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